3-Oxo Citalopram
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-2-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20/h4-9,12H,3,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGSMDPSNUXWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(=O)O1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881081 | |
| Record name | 3-oxo-citalopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372941-54-3 | |
| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372941-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxocitalopram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372941543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-oxo-citalopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-OXOCITALOPRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/506NY8085H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"3-Oxo Citalopram" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxo Citalopram, also known as Citalopram Impurity C, is a crucial reference standard in the pharmaceutical industry. It serves as a key intermediate in the synthesis of the widely prescribed antidepressant medications Citalopram and its S-enantiomer, Escitalopram. Furthermore, it is recognized as a significant impurity that requires careful monitoring during the manufacturing process to ensure the final drug product's purity, safety, and efficacy. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound. Detailed experimental protocols and data are presented to support research and drug development activities.
Chemical Structure and Identification
This compound is a derivative of Citalopram characterized by a ketone group at the 3-position of the isobenzofuranone ring.
Chemical Name: 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile
Synonyms: Citalopram Impurity C, Citalopram Related Compound C, Escitalopram EP Impurity C
Molecular Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉FN₂O₂ | [1][2][3] |
| Molecular Weight | 338.38 g/mol | [1][2][3] |
| CAS Number | 372941-54-3 | [1][2] |
| Appearance | Off-white to white solid | [4] |
| Melting Point | 49-52 °C | [4][5] |
| Boiling Point | 490.7 °C at 760 mmHg (Predicted) | [4][5] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [4][5] |
| pKa (Predicted) | 9.48 ± 0.28 | [4] |
| XLogP3 | 3.4 | [2] |
Synthesis of this compound
This compound is primarily formed as an impurity during the synthesis of Citalopram. A common method for its preparation involves the oxidation of the corresponding diol precursor.
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile hydrobromide
-
Jones Reagent (Chromium trioxide in sulfuric acid)
-
Acetone
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile hydrobromide in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent to the stirred solution, maintaining the temperature below 10 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess Jones reagent by adding isopropanol.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude this compound by silica gel column chromatography or recrystallization to obtain the pure compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification and purity assessment of this compound, often in the context of analyzing Citalopram and its related substances.
Experimental Protocol: HPLC Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffered aqueous solution (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Spectroscopic Data
Mass Spectrometry (MS):
-
Expected [M+H]⁺: m/z 339.1503
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be consistent with the proposed chemical structure. Key expected signals would include aromatic protons, the dimethylamino group protons, and the protons of the propyl chain. The absence of the carbinol proton signal (from the precursor) and the presence of a characteristic carbonyl carbon signal in the ¹³C NMR spectrum would confirm the oxidation.
Applications in Drug Development
-
Reference Standard: this compound is used as a certified reference material for the identification and quantification of this impurity in bulk Citalopram and its pharmaceutical formulations.
-
Method Development: It is essential for the development and validation of analytical methods (e.g., HPLC, LC-MS) to monitor the purity of Citalopram and Escitalopram.
-
Forced Degradation Studies: this compound can be used in forced degradation studies to understand the degradation pathways of Citalopram under various stress conditions.
Conclusion
This compound is a critical molecule in the context of the synthesis and quality control of Citalopram and Escitalopram. A thorough understanding of its chemical properties, synthesis, and analytical behavior is paramount for pharmaceutical scientists and researchers. The information and protocols provided in this guide serve as a valuable resource for professionals involved in the development, manufacturing, and regulation of these important antidepressant drugs.
References
- 1. US7511161B2 - Process for the purification of citalopram - Google Patents [patents.google.com]
- 2. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tijer.org [tijer.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Guide: Synthesis of 3-Oxo Citalopram, a Citalopram Intermediate and Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo Citalopram, also known as Citalopram Lactone, is a significant derivative of the well-known selective serotonin reuptake inhibitor (SSRI) Citalopram.[1][2][3] Its chemical name is 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile.[2] While primarily recognized as a process impurity and degradation product of Citalopram, its synthesis is of interest for reference standard preparation, analytical method development, and further pharmacological investigation.[1][4] This guide provides an in-depth overview of the primary synthetic route to this compound from Citalopram via oxidation and explores its chemical relationship with its parent compound. Although not a conventional intermediate in the industrial synthesis of Citalopram, its preparation and potential transformations are valuable for a comprehensive understanding of Citalopram's chemistry.
Synthesis of this compound from Citalopram
The principal and documented method for the preparation of this compound is the oxidation of the benzylic ether position of the Citalopram molecule. This transformation converts the dihydroisobenzofuran ring of Citalopram into a lactone (a cyclic ester). A potent oxidizing agent is required for this conversion, with Jones reagent (a solution of chromium trioxide in sulfuric acid) being a cited method.[1]
The reaction involves the oxidation of the benzylic C-H bond at the 3-position of the dihydroisobenzofuran ring system of Citalopram.
Experimental Protocol: Jones Oxidation of Citalopram
This protocol is based on established procedures for Jones oxidation and specific details mentioned in patent literature for the synthesis of Citalopram impurities.[1] Caution: Chromium(VI) compounds are highly toxic and carcinogenic. All operations must be performed in a certified fume hood with appropriate personal protective equipment.
Materials:
-
Citalopram (base)
-
Chromium trioxide (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetone (anhydrous)
-
Isopropyl alcohol
-
Dichloromethane (or Ethyl Acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Preparation of Jones Reagent (2.7 M): In a beaker submerged in an ice-water bath, carefully add 23 mL of concentrated sulfuric acid to 50 mL of deionized water with stirring. To this acidic solution, slowly add 26.7 g of chromium trioxide in portions, ensuring the temperature remains low. Once fully dissolved, dilute the solution with deionized water to a final volume of 100 mL.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Citalopram (1 equivalent) in anhydrous acetone (e.g., 10-20 mL per gram of Citalopram). Cool the solution to a temperature between -10 °C and 0 °C using an ice-salt or dry ice/acetone bath.
-
Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred Citalopram solution. The rate of addition should be controlled to maintain the reaction temperature within the specified range of -10 °C to 10 °C.[1] A color change from orange-red to a greenish precipitate of Cr(III) salts will be observed as the reaction proceeds.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Continue stirring at the low temperature until TLC analysis indicates the complete consumption of the starting Citalopram.
-
Quenching: Once the reaction is complete, quench any excess Jones reagent by the dropwise addition of isopropyl alcohol until the orange color disappears and a consistent green color persists.
-
Work-up:
-
Allow the reaction mixture to warm to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
To the remaining aqueous slurry, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash successively with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Data Presentation
| Parameter | Value / Description | Reference / Note |
| Starting Material | Citalopram (free base) | - |
| Oxidizing Agent | Jones Reagent (CrO₃ in H₂SO₄/H₂O) | [1] |
| Solvent | Acetone | Aprotic solvent as specified.[1] |
| Temperature | -10 °C to 10 °C | [1] |
| Reagent Ratio | Citalopram to Jones Reagent (w/w) | 1:2 to 1:5 suggested in patent literature.[1] |
| Work-up | Solvent extraction (e.g., CH₂Cl₂ or EtOAc) | Standard procedure for isolating organic products. |
| Purification | Column Chromatography | Standard method for purification of organic compounds. |
Visualization of Synthetic Pathway
Caption: Synthesis of this compound from Citalopram via Jones oxidation.
Logical Relationships and Potential Transformations
While this compound is primarily accessed via oxidation, it is chemically plausible to consider its reduction back to a Citalopram-related structure. The lactone functional group can be reduced to a cyclic ether. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are known to reduce lactones. However, the complete reduction of the lactone in this compound would yield Citalopram itself. This establishes a clear chemical relationship between the two molecules, even if this reductive pathway is not a standard synthetic route to Citalopram.
Caption: Chemical relationship between Citalopram and this compound.
References
3-Oxo Citalopram: An In-Depth Technical Guide on the Degradation Product of Citalopram
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. As with any pharmaceutical compound, understanding its degradation pathways and the resulting products is crucial for ensuring drug safety, stability, and efficacy. One such degradation product that has garnered attention is 3-Oxo Citalopram. This technical guide provides a comprehensive overview of this compound, including its formation, chemical properties, analytical detection methods, and toxicological profile.
Chemical Properties and Structure
This compound, systematically named 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile, is a derivative of citalopram characterized by the presence of a ketone group at the 3-position of the isobenzofuranone ring.[1][2][3][4][5][6][7]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 372941-54-3 | [1][3][4][6] |
| Molecular Formula | C₂₀H₁₉FN₂O₂ | [1][3][5] |
| Molecular Weight | 338.38 g/mol | [1][3][5] |
| IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile | [4] |
| Synonyms | Citalopram Impurity C, Escitalopram EP Impurity C | [6][8] |
Formation as a Degradation Product
This compound has been identified as both a metabolite and a degradation product of citalopram.[9] Its formation is primarily attributed to oxidative processes.
The metabolic transformation of citalopram in the liver is mainly carried out by cytochrome P450 enzymes, including CYP2C19, CYP3A4, and CYP2D6.[10][11][12][13] This enzymatic oxidation is a likely pathway for the formation of this compound in vivo. It is hypothesized that the metabolic pathway involves an initial hydroxylation of citalopram at the 3-position to form 3-hydroxycitalopram, which is subsequently oxidized to the keto form, this compound.
Forced degradation studies, which are essential for identifying potential degradation products that can form under various stress conditions, have also indicated the formation of this compound. These studies typically involve exposing the drug substance to heat, light, humidity, acid, base, and oxidizing agents to accelerate its decomposition.[14][15][16][17]
Figure 1: Proposed metabolic and degradation pathway of Citalopram to this compound.
Experimental Protocols
Forced Degradation Studies
A general protocol for conducting forced degradation studies on citalopram to identify degradation products like this compound is outlined below. This protocol is based on ICH guidelines and common practices in the pharmaceutical industry.[14][15]
Objective: To generate potential degradation products of citalopram under various stress conditions.
Materials:
-
Citalopram hydrobromide
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
Procedure:
-
Acid Hydrolysis: Dissolve citalopram in 0.1 M HCl and reflux for a specified period (e.g., 2-8 hours) at a controlled temperature (e.g., 60-80°C).
-
Base Hydrolysis: Dissolve citalopram in 0.1 M NaOH and stir at room temperature for a specified period (e.g., 2-8 hours).
-
Oxidative Degradation: Dissolve citalopram in a solution of 3% H₂O₂ and keep it at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Thermal Degradation: Expose the solid citalopram powder to dry heat (e.g., 105°C) for a specified period.
-
Photodegradation: Expose a solution of citalopram (in a suitable solvent) to UV light (e.g., 254 nm) and/or visible light for a specified duration.
Sample Analysis: After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted with a suitable solvent to an appropriate concentration for analysis by a stability-indicating analytical method, typically HPLC or LC-MS/MS.
Figure 2: General experimental workflow for forced degradation studies of Citalopram.
Analytical Methodologies
The detection and quantification of this compound, often in the presence of the parent drug and other degradation products, requires a highly selective and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[14][16][18]
HPLC Method for Stability Indicating Assay
A typical stability-indicating HPLC method for citalopram and its degradation products would involve the following:
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Reference(s) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [16] |
| Mobile Phase | A mixture of buffer (e.g., 0.3% diethylamine, pH 4.7) and an organic modifier (e.g., methanol/acetonitrile 55:45 v/v) | [16] |
| Flow Rate | 1.0 mL/min | [17] |
| Detection | UV at 239 nm | [15] |
| Injection Volume | 20 µL | [14] |
| Temperature | Ambient | - |
LC-MS/MS Method for Quantification
For more sensitive and selective quantification, especially in biological matrices, LC-MS/MS is the method of choice.
Table 3: Example LC-MS/MS Method Parameters
| Parameter | Condition | Reference(s) |
| LC System | UHPLC | [19] |
| Column | Chiral column (e.g., Chirobiotic V) for enantiomeric separation if needed | [19] |
| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents with modifiers (e.g., formic acid) | [19] |
| Mass Spectrometer | Triple quadrupole | [19] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode | [19] |
| MRM Transitions | Specific precursor-to-product ion transitions for citalopram and this compound would need to be determined. For citalopram, a common transition is m/z 325.2 -> 109.1. | - |
Quantitative Data
While extensive data exists on the overall degradation of citalopram under various stress conditions, specific quantitative data on the percentage of citalopram that converts to this compound is not widely published. The available studies focus on the overall degradation percentage of the parent drug.
Table 4: Summary of Citalopram Degradation under Forced Conditions
| Stress Condition | Citalopram Degradation (%) | Reference(s) |
| Acid Hydrolysis (5 N HCl, 3 hours) | 17.45 | [20] |
| Alkali Hydrolysis (1 N NaOH, 1 hour) | 33.07 | [20] |
| Oxidative (30% H₂O₂, 3 hours) | 26.75 | [20] |
| Thermal (Oven, 48 hours) | 0.15 | [20] |
| Photolytic | 0.21 | [20] |
Note: These values represent the degradation of the parent citalopram and not the specific yield of this compound.
Toxicological Assessment
The toxicological profile of degradation products is a critical aspect of drug safety assessment. For this compound, a comprehensive toxicological evaluation is necessary. In the absence of extensive in vivo or in vitro data, in silico (computational) toxicology methods can provide initial predictions of potential toxicity.[9]
In Silico Toxicology Prediction
In silico methods use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a chemical based on its structure.[21][22] Various software tools and web servers are available for these predictions, which can estimate endpoints such as acute toxicity (LD50), mutagenicity, and carcinogenicity.[3][6]
For this compound, a thorough in silico assessment would involve using its chemical structure to predict various toxicological endpoints. While a specific, comprehensive in silico toxicity report for this compound is not publicly available, researchers can utilize platforms like admetSAR, TOPKAT, or the OECD QSAR Toolbox to generate such predictions.
Figure 3: Logical workflow for in silico toxicological assessment of this compound.
Conclusion
This compound is a relevant degradation product and metabolite of citalopram, formed through oxidative pathways. Its presence in the final drug product or its formation in vivo necessitates a thorough understanding of its chemical properties, analytical detection methods, and potential toxicity. While current literature provides a foundational understanding, further research is needed to quantify its formation under various conditions, establish a complete toxicological profile, and develop certified reference standards for accurate analytical monitoring. This technical guide serves as a resource for professionals in the pharmaceutical sciences to aid in the ongoing evaluation of citalopram's stability and safety profile.
References
- 1. agilent.com [agilent.com]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. scbt.com [scbt.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005038) [hmdb.ca]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Citalopram EP Impurity C | 372941-54-3 | SynZeal [synzeal.com]
- 7. 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile | C20H19FN2O2 | CID 11484526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Degradation of citalopram by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of citalopram new metabolites with the use of UHPLC-Q-TOF technique: In silico toxicity assessment of the identified transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. | Sigma-Aldrich [merckmillipore.com]
- 11. Citalopram - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tijer.org [tijer.org]
- 18. scielo.br [scielo.br]
- 19. benchchem.com [benchchem.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification and Characterization of 3-Oxo Citalopram
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Oxo Citalopram, a significant impurity and intermediate of the widely prescribed antidepressant, Citalopram. The document details its identification, synthesis, and characterization, offering in-depth experimental protocols and data analysis. This guide is intended to serve as a valuable resource for researchers, analytical scientists, and professionals involved in the development, manufacturing, and quality control of Citalopram and related pharmaceutical products.
Introduction
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of depression and other mood disorders. The purity and quality of the active pharmaceutical ingredient (API) are of paramount importance to ensure its safety and efficacy. During the synthesis of Citalopram and under certain storage conditions, various related substances, including impurities and degradation products, can form. One such critical impurity is this compound, also known by its pharmacopeial designations as Citalopram EP Impurity C and Citalopram USP Related Compound C.[1][2] The presence of this impurity must be carefully monitored and controlled within acceptable limits as defined by regulatory bodies. This guide provides a detailed examination of the identification and characterization of this compound.
Physicochemical Properties
This compound is a derivative of Citalopram characterized by a ketone group at the 3-position of the isobenzofuranone ring. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | [3][4] |
| Synonyms | Citalopram EP Impurity C, Citalopram USP Related Compound C, 3-(3-Dimethylaminopropyl)-3-(4-fluorophenyl)-6-cyano-1(3H)-isobenzofuranone | [1][5][6] |
| CAS Number | 372941-54-3 | [3] |
| Molecular Formula | C₂₀H₁₉FN₂O₂ | [3] |
| Molecular Weight | 338.38 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, acetonitrile, and DMSO |
Synthesis and Formation
This compound can be formed during the synthesis of Citalopram or as a degradation product. The oxidation of the benzylic methylene group of the dihydroisobenzofuran ring in Citalopram can lead to its formation.
Synthetic Pathway
A potential synthetic route to this compound involves the oxidation of Citalopram.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the oxidation of Citalopram.
Materials:
-
Citalopram hydrobromide
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Sodium bisulfite
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve Citalopram hydrobromide in a minimal amount of water and basify with a saturated sodium bicarbonate solution to obtain the free base. Extract the Citalopram free base with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Citalopram free base.
-
Dissolve the Citalopram free base in acetone and cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in acetone to the cooled Citalopram solution with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess potassium permanganate by adding a solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite and wash the precipitate with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Analytical Characterization
The definitive identification and characterization of this compound rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the primary method for the separation and quantification of this compound in the presence of Citalopram and other related impurities.[7]
Experimental Protocol: HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 239 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A:Mobile Phase B (80:20)
Expected Results: Under these conditions, this compound is expected to elute at a different retention time than Citalopram and other known impurities, allowing for its separation and quantification.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the structural confirmation of this compound.
Experimental Protocol: ESI-MS/MS
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Infusion: Direct infusion of a solution of this compound in methanol.
-
MS1 Scan Range: m/z 100-500
-
MS/MS: Product ion scan of the protonated molecular ion [M+H]⁺.
Data Presentation: Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 339.1503 | 339.1 |
| Fragment 1 | - | Hypothetical 281.1 |
| Fragment 2 | - | Hypothetical 109.0 |
Note: The observed m/z values for fragments are hypothetical as specific experimental data is not publicly available.
A plausible fragmentation pathway is proposed below:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide definitive structural elucidation of this compound.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
-
Instrument: 400 MHz or higher NMR spectrometer
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Data Presentation: ¹H NMR Data (Hypothetical, in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.8-7.5 | m | 3H | Aromatic protons |
| 7.4-7.0 | m | 4H | Aromatic protons (fluorophenyl) |
| 2.8-2.6 | t | 2H | -CH₂-N |
| 2.3 | s | 6H | -N(CH₃)₂ |
| 2.2-2.0 | m | 2H | -CH₂- |
| 1.8-1.6 | m | 2H | -CH₂- |
Note: This is a hypothetical ¹H NMR data table based on the structure of this compound. Actual chemical shifts and multiplicities may vary.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of Citalopram and the formation of potential degradation products like this compound.
Experimental Protocol: Forced Degradation
-
Acidic Conditions: 0.1 M HCl at 60 °C for 24 hours.
-
Alkaline Conditions: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Conditions: 105 °C for 48 hours (solid state).
-
Photolytic Conditions: Exposure to UV light (254 nm) for 48 hours (in solution).
The formation of this compound is most likely to be observed under oxidative conditions.
Conclusion
The identification and characterization of this compound are critical for ensuring the quality and safety of Citalopram drug products. This guide has provided a comprehensive overview of the analytical methodologies, including HPLC, MS, and NMR, that are employed for its detection and structural elucidation. The detailed experimental protocols and data tables serve as a practical resource for scientists and researchers in the pharmaceutical industry. A thorough understanding of the formation and characterization of such impurities is fundamental to the development of robust manufacturing processes and stable formulations.
References
- 1. Citalopram EP Impurity C | 372941-54-3 | SynZeal [synzeal.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. vivanls.com [vivanls.com]
- 4. 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile | C20H19FN2O2 | CID 11484526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Citalopram Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 6. store.usp.org [store.usp.org]
- 7. Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-Oxo Citalopram (CAS 372941-54-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, spectral data, synthesis, and biological activities of the compound with CAS number 372941-54-3, commonly known as 3-Oxo Citalopram. This molecule is a key intermediate in the synthesis of the widely used selective serotonin reuptake inhibitors (SSRIs) Citalopram and its S-enantiomer, Escitalopram.[1][2][3][4] Beyond its role as a synthetic precursor, this compound, referred to as DFD in some literature, has demonstrated intriguing biological activity as an inhibitor of viper venom enzymes, suggesting potential for broader pharmacological applications.[1][5]
Chemical and Physical Properties
This compound is a synthetic organic compound characterized by a complex heterocyclic structure.[5] The presence of a dimethylamino group, a fluorophenyl moiety, and an isobenzofurancarbonitrile framework are key structural features.[5] The fluorine atom enhances lipophilicity and metabolic stability, which are important considerations in drug design.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 372941-54-3 | [1][2][3][4][5][6] |
| IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile | [6] |
| Synonyms | This compound, Citalopram EP Impurity C, Escitalopram EP Impurity C, DFD | [1][3][5] |
| Molecular Formula | C₂₀H₁₉FN₂O₂ | [2][4][5] |
| Molecular Weight | 338.38 g/mol | [2][4] |
| Appearance | Off-white solid | [3] |
| Melting Point | 49-52 °C | [3] |
| Boiling Point | 490.7 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.25 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [3] |
| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [3] |
Spectral Data
Detailed spectral data for this compound, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are typically available from commercial suppliers. While the raw spectra are not publicly available, the expected spectral characteristics can be inferred from the known structure.
Table 2: Summary of Expected Spectral Data
| Technique | Expected Features |
| ¹H-NMR | Signals corresponding to aromatic protons (fluorophenyl and isobenzofuranone rings), aliphatic protons of the dimethylaminopropyl chain, and methyl protons of the dimethylamino group. |
| ¹³C-NMR | Resonances for carbonyl carbon, nitrile carbon, aromatic carbons, and aliphatic carbons of the side chain. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (338.38 g/mol ), along with characteristic fragmentation patterns. |
| IR | Absorption bands for the carbonyl (C=O) group, nitrile (C≡N) group, C-F bond, and C-N bonds. |
Synthesis and Experimental Protocols
This compound is primarily synthesized as an intermediate in the production of Citalopram. The synthesis generally involves the reaction of a protected 5-cyanophthalide derivative with a Grignard reagent derived from 4-fluorobromobenzene, followed by the introduction of the dimethylaminopropyl side chain.
Representative Synthesis Protocol (Derived from Patent Literature)
A common synthetic route involves the following key steps, as described in various patents for the synthesis of Citalopram:
-
Grignard Reaction: 5-Cyanophthalide is reacted with 4-fluorophenylmagnesium bromide in an appropriate solvent like THF. This reaction forms a diol intermediate after acidic workup.
-
Cyclization: The resulting diol is then cyclized under acidic conditions to form the phthalane ring system.
-
Alkylation: The phthalane intermediate is subsequently alkylated with 3-(dimethylamino)propyl chloride in the presence of a strong base, such as sodium hydride in DMSO, to yield Citalopram.
-
Oxidation (Hypothetical for this compound): To obtain this compound, an oxidation step of the phthalane ring at the 3-position would be required. While specific public-domain protocols for this direct oxidation are scarce, it represents a plausible synthetic transformation.
Note: The detailed experimental conditions, including reaction times, temperatures, and purification methods, are proprietary and can be found within relevant patent literature.
Biological Activity: Neutralization of Viper Venom Toxicity
Research has shown that this compound (DFD) possesses the ability to neutralize the hemorrhagic activity of various viper venoms.[1][5] This effect is primarily attributed to the inhibition of two major classes of venom enzymes: Snake Venom Metalloproteases (SVMPs) and Phospholipase A₂ (PLA₂).[5]
Mechanism of Action
-
Inhibition of SVMPs: SVMPs are zinc-dependent enzymes responsible for the degradation of the extracellular matrix, leading to hemorrhage.[5] Molecular docking studies suggest that this compound binds to the hydrophobic pocket of SVMPs without chelating the essential Zn²⁺ ion in the active site.[5] This binding is proposed to allosterically inhibit the enzyme's activity.
-
Inhibition of PLA₂: Snake venom PLA₂ enzymes contribute to inflammation, myotoxicity, and neurotoxicity. This compound has been shown to inhibit the activity of PLA₂ in a dose-dependent manner.[5]
The inhibition of these key venom components effectively neutralizes the venom's ability to cause basement membrane degradation and reduces the accumulation of inflammatory leukocytes at the site of envenomation.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of viper venom-induced hemorrhage and the inhibitory action of this compound, along with a typical experimental workflow for its evaluation.
Caption: Mechanism of Viper Venom Action and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating Venom Neutralization.
Experimental Protocols for Venom Neutralization Studies
The following protocols are based on the methodologies described in the study by Sunitha et al. (2011).
-
Animal Model: Swiss albino mice (18-20 g) are used.
-
Venom Preparation: Lyophilized viper venom (e.g., from Echis carinatus) is dissolved in physiological saline to the desired concentration.
-
Treatment Groups:
-
Control: Injection of saline.
-
Venom only: Injection of a sublethal dose of venom.
-
Venom + this compound: Pre-incubation of venom with varying concentrations of this compound for 30 minutes at 37°C before injection.
-
-
Injection: 50 µL of the respective solutions are injected intradermally into the dorsal skin of the mice.
-
Evaluation: After 3 hours, the mice are euthanized, and the dorsal skin is removed. The diameter of the hemorrhagic spot on the inner surface of the skin is measured. Neutralization is expressed as the percentage reduction in the hemorrhagic area compared to the venom-only group.
-
Substrate Preparation: An agarose-egg yolk suspension is prepared.
-
Assay Procedure:
-
Wells are made in the agarose gel.
-
Viper venom is pre-incubated with different concentrations of this compound for 30 minutes.
-
The mixtures are added to the wells.
-
-
Measurement: The plates are incubated at 37°C for 12 hours. The diameter of the hemolytic halo around each well is measured. The inhibition of PLA₂ activity is calculated based on the reduction in the halo diameter.
-
Software: Molecular docking studies can be performed using software such as AutoDock.
-
Target Protein: The crystal structure of a representative SVMP is obtained from the Protein Data Bank (PDB).
-
Ligand Preparation: The 3D structure of this compound is generated and energy minimized.
-
Docking Simulation: The ligand is docked into the active site and other potential binding pockets of the SVMP to predict the binding affinity and interactions.
Conclusion
This compound (CAS 372941-54-3) is a compound of significant interest to medicinal chemists and drug development professionals. While its primary role has been as an intermediate in the synthesis of citalopram, emerging research highlights its potential as a pharmacological agent in its own right, particularly as an inhibitor of snake venom enzymes. The structural features that make it a useful scaffold in antidepressant synthesis may also contribute to its broader biological activities. Further investigation into the structure-activity relationships and optimization of this compound could lead to the development of novel therapeutics for conditions beyond depression, including the management of snakebite envenomation.
References
- 1. researchgate.net [researchgate.net]
- 2. a2bchem.com [a2bchem.com]
- 3. CA2408292C - Method for the preparation of citalopram - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. Neutralization of haemorrhagic activity of viper venoms by 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile | C20H19FN2O2 | CID 11484526 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Unexplored Potential of 3-Oxo Citalopram: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the current understanding of citalopram metabolism and pharmacology, highlighting a significant knowledge gap: the potential pharmacological activity of 3-Oxo Citalopram. While extensive research has characterized the parent drug and its primary metabolites, desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT), this compound remains a largely uninvestigated entity, identified primarily as a synthetic intermediate or impurity.[1][2][3] This document aims to provide a comprehensive foundation for future research into this compound by summarizing established data on citalopram, outlining relevant experimental protocols, and contextualizing the potential significance of this compound within the drug's metabolic landscape.
Citalopram Metabolism: A Well-Characterized Pathway with Unexplored Branches
Citalopram, a selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[4] The main metabolic pathway involves sequential N-demethylation. CYP2C19, CYP3A4, and to a lesser extent, CYP2D6, catalyze the conversion of citalopram to desmethylcitalopram (DCT).[5][6][7] Subsequently, CYP2D6 is primarily responsible for the demethylation of DCT to didesmethylcitalopram (DDCT).[5][7] Another metabolic route involves the deamination of the propylamine side chain to form a propionic acid derivative.[8][9][10]
The existence of this compound suggests an alternative or minor metabolic pathway involving oxidation of the isobenzofuran ring. However, to date, no published studies have confirmed its formation in vivo or elucidated the enzymatic processes that might lead to its generation.
Pharmacological Profiles of Citalopram and its Known Metabolites
Citalopram's therapeutic effect is attributed to its high affinity and selectivity for the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels.[11][12][13] The S-enantiomer, escitalopram, is responsible for the majority of this activity.[5][14] The primary metabolites, DCT and DDCT, are pharmacologically active but are considered to contribute minimally to the overall clinical effect of citalopram, primarily due to reduced potency and/or poor blood-brain barrier penetration.[4][5][9][12][15]
Table 1: Comparative Pharmacological Data of Citalopram and its Major Metabolites
| Compound | Target | Assay Type | Value | Species | Reference |
| Citalopram | SERT | Binding Affinity (Ki) | Data not explicitly found in provided search results | Human | |
| SERT | Reuptake Inhibition (IC50) | Data not explicitly found in provided search results | Human | ||
| Desmethylcitalopram (DCT) | SERT | Binding Affinity | Similar to Citalopram | Human | [5][15] |
| Norepinephrine Transporter (NET) | Binding Affinity | 500-fold lower than for SERT | Human | [15] | |
| Didesmethylcitalopram (DDCT) | Pharmacological data is limited, generally considered less potent than citalopram and DCT. | [4][9] | |||
| This compound | No publicly available pharmacological data. |
Visualizing Citalopram Metabolism
The following diagram illustrates the established metabolic pathways of citalopram and the hypothetical position of this compound.
Experimental Protocols for Future Research
To elucidate the pharmacological activity of this compound, a systematic approach employing established in vitro and in vivo methodologies is required.
Synthesis and Purification of this compound
The investigation of this compound's pharmacological properties necessitates its availability in a pure form. While detailed synthetic procedures are proprietary, general methods for the synthesis of citalopram and its analogues can be adapted.[16][17] A potential synthetic workflow is outlined below.
In Vitro Pharmacological Profiling
A crucial step in characterizing a novel compound is to determine its interaction with relevant biological targets.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of this compound for a panel of receptors, transporters, and ion channels, with a primary focus on the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
-
Methodology:
-
Prepare cell membrane homogenates expressing the target of interest (e.g., HEK293 cells stably expressing human SERT).
-
Incubate the membrane preparation with a specific radioligand (e.g., [³H]-citalopram for SERT) and varying concentrations of this compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
2. Neurotransmitter Reuptake Assays:
-
Objective: To assess the functional activity of this compound as a potential inhibitor of monoamine reuptake.
-
Methodology:
-
Use synaptosomal preparations from specific brain regions (e.g., rat striatum for DAT, hippocampus for SERT) or cells expressing the transporter of interest.
-
Pre-incubate the synaptosomes or cells with varying concentrations of this compound.
-
Initiate neurotransmitter uptake by adding a radiolabeled neurotransmitter (e.g., [³H]-serotonin).
-
Terminate the uptake after a short incubation period by rapid filtration and washing.
-
Measure the amount of radiolabeled neurotransmitter taken up by the cells or synaptosomes.
-
Calculate the IC50 value for the inhibition of neurotransmitter uptake.
-
In Vivo Pharmacological Evaluation
Should in vitro studies reveal significant activity, in vivo models can be employed to assess the compound's effects in a whole-organism context.
1. Rodent Models of Depression:
-
Objective: To evaluate the antidepressant-like effects of this compound.
-
Methodology:
-
Forced Swim Test (FST): Administer this compound to mice or rats at various doses prior to placing them in a cylinder of water. Measure the duration of immobility, with a reduction in immobility time suggesting an antidepressant-like effect.
-
Tail Suspension Test (TST): Similar to the FST, this test measures the duration of immobility in mice suspended by their tails.
-
2. Pharmacokinetic Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Methodology:
-
Administer a single dose of this compound to rodents via relevant routes (e.g., oral, intravenous).
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of this compound and any potential metabolites using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as half-life, bioavailability, and volume of distribution.
-
Conclusion and Future Directions
While the pharmacological profile of this compound remains uncharted territory, its structural relationship to a widely prescribed antidepressant warrants investigation. The methodologies outlined in this guide provide a clear roadmap for researchers to systematically evaluate its potential as a pharmacologically active compound. Future studies should focus on confirming its presence as a metabolite in vivo, elucidating its synthetic pathway, and conducting comprehensive in vitro and in vivo pharmacological profiling. The insights gained from such research will not only enhance our understanding of citalopram's complex metabolism but could also unveil a novel compound with therapeutic potential.
References
- 1. 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile | C20H19FN2O2 | CID 11484526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Citalopram - Wikipedia [en.wikipedia.org]
- 5. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Citalopram Tablets, USP [dailymed.nlm.nih.gov]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 11. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CITALOPRAM (PD000475, WSEQXVZVJXJVFP-UHFFFAOYSA-N) [probes-drugs.org]
- 13. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. Synthesis method of citalopram intermediate - Eureka | Patsnap [eureka.patsnap.com]
In-Vitro Metabolism of Citalopram and its Byproducts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro metabolism of citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI). Citalopram is a racemic mixture of two enantiomers, S-citalopram (escitalopram), which is pharmacologically active, and R-citalopram. Understanding its metabolic profile is crucial for predicting drug-drug interactions, assessing pharmacokinetic variability, and ensuring therapeutic efficacy and safety. This document details the metabolic pathways, enzymatic kinetics, and experimental protocols for studying citalopram's biotransformation in a laboratory setting.
Metabolic Pathways of Citalopram
Citalopram undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, leading to the formation of several key byproducts. The main metabolic routes are N-demethylation, N-oxidation, and deamination.
N-demethylation is the principal metabolic pathway, occurring in two sequential steps. The initial demethylation of citalopram to its primary active metabolite, desmethylcitalopram (DCIT), is mediated by multiple CYP isoforms. In-vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2C19 and CYP3A4 as the major contributors to this step, with a minor role played by CYP2D6.[1][2][3][4][5] The subsequent N-demethylation of desmethylcitalopram to didesmethylcitalopram (DDCIT) is predominantly catalyzed by CYP2D6.[1][6][7][8]
N-oxidation of citalopram leads to the formation of citalopram N-oxide. This metabolic pathway is also mediated by the cytochrome P450 system, with in-vitro studies indicating that CYP2D6 is the primary enzyme responsible for this conversion.[1][6][8]
Deamination of citalopram and its demethylated metabolites results in the formation of the citalopram propionic acid derivative. This pathway is not mediated by CYP enzymes but rather by monoamine oxidases (MAO-A and MAO-B) and aldehyde oxidase.[1][9]
The metabolism of citalopram is stereoselective, with studies showing that the S-enantiomer (escitalopram) is preferentially metabolized by the involved CYP enzymes.[1][6][7][8]
Quantitative Data on Citalopram Metabolism
The following tables summarize the key quantitative parameters for the in-vitro metabolism of citalopram and its byproducts, including Michaelis-Menten constants (Km), maximum reaction velocities (Vmax), and inhibitory concentrations (IC50). These values are essential for predicting the metabolic fate of the drug and its potential for drug-drug interactions.
Table 1: Kinetic Parameters for the N-demethylation of Citalopram to Desmethylcitalopram
| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Source |
| Human Liver Microsomes | Racemic Citalopram | 174 | Not Reported | [3][10] |
| CYP2C19 | S-Citalopram | 69 | Not Reported | [11][12] |
| CYP2D6 | S-Citalopram | 29 | Not Reported | [11][12] |
| CYP3A4 | S-Citalopram | 588 | Not Reported | [11][12] |
Table 2: Kinetic Parameters for the Biotransformation of S-Citalopram by Monoamine Oxidase in Human Frontal Cortex
| Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Source |
| MAO-A | 856 | 6.4 | [1] |
| MAO-B | 266 | 6.0 | [1] |
Table 3: Inhibitory Potential of Citalopram and Desmethylcitalopram on CYP Enzymes
| Compound | CYP Isoform | IC50 (μM) | Source |
| S-Citalopram | CYP2D6 | 70-80 | [11] |
| S-Desmethylcitalopram | CYP2D6 | 70-80 | [11] |
| Citalopram | CYP1A2, CYP2C19, CYP2D6 | Weak Inhibition | [3] |
| Desmethylcitalopram | CYP1A2, CYP2C19, CYP2D6 | Weak Inhibition | [3] |
Experimental Protocols
This section provides detailed methodologies for conducting in-vitro metabolism studies of citalopram using human liver microsomes and recombinant CYP enzymes.
Metabolism Studies using Human Liver Microsomes
Objective: To determine the metabolic profile and kinetic parameters of citalopram in a system that mimics the human liver environment.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Citalopram hydrochloride
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine human liver microsomes (final concentration typically 0.2-1.0 mg/mL), potassium phosphate buffer, and the NADPH regenerating system.
-
Prepare a stock solution of citalopram in a suitable solvent (e.g., water or methanol) and add it to the incubation mixture to achieve the desired final concentrations (a range of concentrations is used for kinetic studies, e.g., 1-500 µM).
-
The final incubation volume is typically 200-500 µL.
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes of the incubation mixture).
-
Add an internal standard for accurate quantification.
-
Vortex the mixture and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube and either inject directly into the analytical system or evaporate to dryness and reconstitute in the mobile phase.
-
-
Analytical Quantification:
-
Data Analysis:
-
Calculate the rate of metabolite formation at each citalopram concentration.
-
For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
References
- 1. In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective HPLC-assay for citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oyc.co.jp [oyc.co.jp]
- 5. CYP2C19 Variation and Citalopram Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in silico Approaches to Study Cytochrome P450-Mediated Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serum N-Desmethylcitalopram Concentrations are Associated with the Clinical Response to Citalopram of Patients with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Oxo Citalopram in Escitalopram Synthesis: A Technical Guide to a Key Process Impurity
For Immediate Release
This technical guide provides an in-depth analysis of 3-oxo citalopram, a critical process-related impurity encountered during the synthesis of the widely prescribed antidepressant, escitalopram. While not a synthetic intermediate in the conventional pathway to escitalopram, understanding the formation, quantification, and control of this compound is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals in the pharmaceutical industry.
Introduction: this compound as a Process-Related Impurity
This compound, chemically known as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile, is recognized in pharmacopeias as "Citalopram Related Compound C" or "Escitalopram EP Impurity C". It is a lactone derivative formed from the oxidation of citalopram. Its presence in the final escitalopram product is strictly controlled due to its potential impact on the drug's quality and safety profile.
dot
Caption: Formation of this compound from Citalopram.
Formation and Synthesis as a Reference Standard
The primary route for the formation of this compound is the oxidation of the hydroxyl group in the dihydroisobenzofuran ring of citalopram. This can occur during the synthesis of escitalopram if oxidizing agents are present or if reaction conditions promote oxidation.
To facilitate its quantification and control, this compound is synthesized as a reference standard. A common laboratory-scale synthesis involves the oxidation of citalopram using Jones reagent (a solution of chromium trioxide in sulfuric acid).
Experimental Protocol: Synthesis of this compound
The following protocol is based on methodologies described in the scientific literature, such as in Chinese patent CN103360353A[1].
Materials:
-
Citalopram
-
Jones Reagent (Chromium trioxide, sulfuric acid, water)
-
Acetone (or other aprotic solvent)
-
Dichloromethane (for extraction)
-
Water
-
Dilute sodium hydroxide solution
Procedure:
-
Dissolve citalopram in a suitable aprotic solvent (e.g., acetone).
-
Cool the solution in an ice bath (-10 to 10°C).
-
Slowly add Jones reagent dropwise to the cooled solution while maintaining the temperature.
-
Monitor the reaction by a suitable technique (e.g., Thin Layer Chromatography) until the citalopram is consumed.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with a dilute sodium hydroxide solution and then with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
| Reactant/Reagent | Molar Ratio (to Citalopram) | Typical Solvent | Temperature (°C) |
| Citalopram | 1 | Acetone | -10 to 10 |
| Jones Reagent | 1:2 to 1:5 (weight ratio) | - | -10 to 10 |
Table 1: Summary of Reaction Conditions for this compound Synthesis
Analytical Control and Quantification
The control of this compound in escitalopram is achieved through validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC). Pharmacopeias such as the United States Pharmacopeia (USP) set strict limits for this impurity.
Pharmacopeial Acceptance Criteria
| Pharmacopeia | Impurity Name | Acceptance Criteria |
| USP | Citalopram related compound C (3-oxocitalopram) | NMT 0.1% |
Table 2: Pharmacopeial Limits for this compound
Experimental Protocol: HPLC Quantification of this compound
The following is a representative HPLC method for the quantification of this compound in escitalopram. This method is a composite based on several published procedures for the analysis of escitalopram and its impurities.
Chromatographic Conditions:
-
Column: C8 or C18 (e.g., Inertsil C8, 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, Acetonitrile and acetate buffer (pH 4.6) in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 239 nm
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase) and dilute to a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the escitalopram sample in the diluent to a known concentration (e.g., 1 mg/mL).
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram and the peak area for this compound.
-
Inject the sample solution and record the chromatogram.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage of this compound in the escitalopram sample using the following formula:
% Impurity = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
dot
Caption: Analytical workflow for quantifying this compound.
Conclusion
This compound is a significant process-related impurity in the manufacturing of escitalopram. Its formation through oxidation necessitates stringent process control and the implementation of robust analytical methods for its detection and quantification. This guide has provided a comprehensive overview of the synthesis of this compound as a reference standard, a detailed analytical protocol for its quantification, and the regulatory limits for its presence in the final drug product. Adherence to these control strategies is essential for ensuring the quality, safety, and consistency of escitalopram for patient use.
References
A Technical Guide to Forced Degradation Studies of Citalopram: Investigating the Formation of 3-Oxo Citalopram
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of forced degradation studies on the selective serotonin reuptake inhibitor (SSRI) citalopram. It details the experimental conditions under which citalopram degrades and summarizes the formation of its known degradation products. A special focus is placed on the formation pathway and synthesis of 3-Oxo Citalopram, a lactone impurity.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by the International Council for Harmonisation (ICH) guidelines (Q1A R2).[1][2] These studies involve subjecting a drug substance or drug product to conditions more severe than accelerated stability testing to elucidate its intrinsic stability.[1][3] The primary objectives of such studies are:
-
To identify potential degradation products.
-
To understand the degradation pathways.
-
To develop and validate stability-indicating analytical methods capable of separating degradants from the active pharmaceutical ingredient (API).[1][4]
-
To inform the development of stable formulations and determine appropriate storage conditions.
According to ICH guidelines, forced degradation studies should typically target a 5-20% degradation of the API to ensure that the analytical methods are challenged without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[1][5] Key stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[2][4]
Citalopram and Its Known Degradation Products
Citalopram is a bicyclic phthalane derivative chemically identified as (RS)-1-[3-(dimethylamino)propyl]-1-(p-fluorophenyl)-5-phthalancarbonitrile.[6] Its structure contains several moieties susceptible to degradation, including a nitrile group, a tertiary amine, and a fused tetrahydrofuran ring.[6]
Standard forced degradation studies on citalopram have identified several key degradation products under various stress conditions.[1][2][7] The most commonly reported degradants include:
-
Citalopram Carboxamide: Formed under hydrolytic conditions, particularly in basic media, through the hydrolysis of the nitrile group.[1]
-
Citalopram N-Oxide: Typically formed under oxidative conditions.[1]
-
N-Desmethylcitalopram: A major photoproduct resulting from N-demethylation.[4]
Experimental Protocols for Standard Forced Degradation of Citalopram
The following protocols are synthesized from published studies and represent common methodologies for inducing the degradation of citalopram.
Acid Hydrolysis
-
Reagent: 2 M HCl.[1]
-
Procedure: Dissolve citalopram hydrobromide in 2 M HCl. Reflux the solution at 85°C for 48 hours.[1]
-
Neutralization: After cooling, neutralize the solution with an appropriate concentration of NaOH.
-
Analysis: Dilute the sample with the mobile phase and analyze using a stability-indicating HPLC method.
Base Hydrolysis
-
Reagent: 0.1 M to 0.2 M NaOH.[1]
-
Procedure: Dissolve citalopram hydrobromide in 0.2 M NaOH. Reflux the solution at 85°C for 48 hours.[1] To isolate specific degradants like Citalopram Carboxamide, a longer reflux time (35 hours) in 0.1 M NaOH may be used.[1]
-
Neutralization: After cooling, neutralize the solution with an appropriate concentration of HCl.
-
Analysis: Dilute the sample with the mobile phase for HPLC analysis.
Oxidative Degradation
-
Procedure: Dissolve citalopram hydrobromide in 30% H₂O₂. Keep the solution at room temperature for 48 hours.[1]
-
Analysis: Dilute the sample directly with the mobile phase for HPLC analysis.
Thermal Degradation
-
Procedure: Place the solid citalopram drug substance in a sealed, amber-colored glass vial.[1] Maintain the vial in a temperature-controlled oven at 50°C for 31 days.[1]
-
Sample Preparation: After the stress period, dissolve a known quantity of the solid in a suitable solvent for analysis.
Photolytic Degradation
-
Procedure: Expose a solution of citalopram (or the solid drug) to a light source that provides a minimum of 1.2 million lux hours and 200 watt-hours/m².[2] A combination of cool white fluorescent and near-UV lamps is typically used.
-
Control: A parallel sample should be kept in the dark to serve as a control.
-
Analysis: Analyze the exposed and control samples by HPLC.
Quantitative Data Summary from Degradation Studies
The extent of degradation varies significantly with the stressor and conditions applied. The table below summarizes quantitative findings from various studies.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Citalopram | Major Degradation Products Formed |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | Reflux | 17.45% | Not specified |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | Reflux | 33.7% | Citalopram Carboxamide |
| Oxidation | 3% H₂O₂ | 8 hours | Room Temp | 26.75% | Citalopram N-Oxide |
| Photolysis | Simulated Sunlight (pH 9) | 30 days | 25°C | Moderate (t½ = 65 days) | N-Desmethylcitalopram, Citalopram N-Oxide[4] |
| Thermal | Solid State | 72 hours | Not specified | 0.15% | - |
Note: Degradation percentages can vary based on the exact experimental setup. Data is compiled for illustrative purposes.
The Formation of this compound: A Product of Strong Oxidation
While standard ICH degradation studies consistently report products like the carboxamide and N-oxide, they do not typically yield This compound (also known as Citalopram Lactone Impurity or Escitalopram Impurity C).[8][9] This impurity is characterized by the oxidation of the methylene group in the dihydroisobenzofuran ring to a carbonyl group, forming a lactone.
Synthesis and Formation Pathway
The formation of this compound is not a result of mild oxidative stress (e.g., H₂O₂) but requires a potent oxidizing agent. A patented method for the synthesis of this impurity, intended for use as a reference standard, clearly demonstrates this pathway.
-
Key Reagent: Jones Reagent (a solution of chromium trioxide in concentrated sulfuric acid and acetone).
-
Reaction: Citalopram is reacted with Jones reagent to induce oxidation at the benzylic position of the dihydroisobenzofuran ring, leading to the formation of the lactone.
This indicates that this compound is an oxidative degradant, but one that is only likely to form under harsh oxidative conditions that are not typically part of a standard forced degradation package. Its absence in the literature from studies using H₂O₂ suggests a higher activation energy is required for this specific transformation.
Protocol for Synthesis of this compound (as an Impurity Standard)
The following is a generalized protocol based on patented synthesis methods. This is not a forced degradation protocol but a synthetic route for preparing the impurity standard.
-
Dissolution: Dissolve Citalopram base in a suitable reaction solvent, such as acetone or dichloromethane.
-
Cooling: Cool the solution in an ice bath.
-
Reaction: Slowly add Jones reagent dropwise to the cooled solution while stirring. The weight-to-weight ratio of citalopram to Jones reagent is typically in the range of 1:2 to 1:5.
-
Quenching & Extraction: Once the reaction is complete, quench the reaction with a suitable agent (e.g., isopropanol). Add dichloromethane and water to extract the product.
-
Purification: Separate the organic layer. Wash it with a dilute aqueous base (e.g., sodium hydroxide solution) and then with water. The final product can be purified further using column chromatography or recrystallization to obtain a high-purity reference standard.
Analytical Methodologies
A validated, stability-indicating analytical method is paramount for forced degradation studies.
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique.[2]
-
Column: A C8 or C18 column is typically used for separation.[1]
-
Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).[1]
-
Detection: UV detection is typically performed at approximately 240 nm. A Photodiode Array (PDA) detector is highly recommended to assess peak purity and ensure that the analyte peak is free from co-eluting degradants.
-
Identification: Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize and identify the structure of unknown degradation products.[2]
Conclusion
Forced degradation studies of citalopram reveal its susceptibility to hydrolysis, oxidation, and photolysis, leading to the formation of well-characterized products such as Citalopram Carboxamide and Citalopram N-Oxide. The formation of this compound, a lactone impurity, is not observed under standard stress conditions. Its synthesis requires strong oxidizing agents like Jones reagent, highlighting that specific, and sometimes harsh, conditions are necessary to form certain degradation products. This guide provides researchers with the foundational protocols and understanding necessary to investigate the stability of citalopram, develop robust analytical methods, and control for potential impurities, including the targeted this compound degradant.
References
- 1. scielo.br [scielo.br]
- 2. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Degradation of citalopram by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN103360353A - Preparation methods for impurities of escitalopram oxalate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 372941-54-3 [chemicalbook.com]
- 9. CN102952106A - Preparation method of escitalopram oxalate impurity C - Google Patents [patents.google.com]
The Genesis of Impurities in Citalopram Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the origins of impurities in the synthesis of citalopram, a widely used selective serotonin reuptake inhibitor (SSRI). Understanding the formation pathways of these impurities is critical for the development of robust and well-controlled manufacturing processes that ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the common synthetic routes to citalopram, the associated impurity profiles, and the analytical methodologies employed for their detection and quantification.
Principal Synthetic Pathways of Citalopram
The commercial synthesis of citalopram predominantly follows two main routes, originating from either 5-bromophthalide or 5-cyanophthalide. The choice of starting material and subsequent reaction conditions significantly influences the impurity profile of the final product.
A streamlined and efficient synthesis of escitalopram, the S-enantiomer of citalopram, has been developed for large-scale manufacturing, achieving an overall yield of 81.6% and a purity of over 99.7%.[1] This process focuses on controlled impurity profiles and efficient solvent recycling.[1]
The 5-Bromophthalide Route
This classic approach involves a multi-step sequence that has been a cornerstone of citalopram synthesis.
-
Step 1: Grignard Reaction: 5-bromophthalide is reacted with p-fluorophenylmagnesium bromide. This is followed by a second Grignard reaction with 3-(dimethylamino)propylmagnesium chloride to form a key diol intermediate.[2]
-
Step 2: Cyclization: The intermediate diol is then cyclized, typically using a strong acid such as phosphoric acid, to form the phthalane ring structure.[2][3]
-
Step 3: Cyanation: The bromo group at the 5-position of the phthalane ring is replaced with a cyano group, most commonly using cuprous cyanide (CuCN) in a solvent like dimethylformamide (DMF), to yield citalopram.[2][3]
The 5-Cyanophthalide Route
To circumvent some of the challenges associated with the 5-bromophthalide route, particularly the cyanation step, an alternative pathway starting with 5-cyanophthalide was developed. This route is often favored in modern industrial production for its efficiency and improved impurity profile. A one-pot synthesis starting from 5-cyanophthalide has been described, which avoids the isolation and purification of intermediates.
Classification and Origin of Citalopram Impurities
Impurities in citalopram can be broadly categorized as process-related impurities, degradation products, and impurities from starting materials and reagents.
Process-Related Impurities
These impurities are formed as byproducts during the synthesis of citalopram. Their formation is highly dependent on the specific synthetic route and reaction conditions employed.
-
Starting Material-Related Impurities: 5-Bromophthalide is a known impurity that can be carried through the synthesis if not fully consumed in the initial steps.[4]
-
Intermediate-Related Impurities: Incomplete reactions or side reactions of intermediates can lead to the formation of various impurities.
-
Byproducts of Specific Reactions: The Grignard reactions are a common source of impurities. For instance, the formation of a bis-Grignard product is a known issue.[2]
Degradation Products
Citalopram is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. Forced degradation studies have been conducted under hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic conditions to identify potential degradants.[5][6]
-
Hydrolytic Degradation: Under hydrolytic conditions, citalopram can degrade to form citalopram carboxamide and 3-hydroxycitalopram N-oxide.[6]
-
Photodegradation: Exposure to light can lead to the formation of citalopram N-oxide.[6]
-
Oxidative Degradation: In the presence of oxidizing agents, citalopram can also form the N-oxide derivative.[6]
Quantitative Analysis of Citalopram Impurities
The control of impurities in the final API is a critical aspect of pharmaceutical manufacturing. Regulatory guidelines require the identification, quantification, and control of impurities to ensure the safety and efficacy of the drug product. High-performance liquid chromatography (HPLC) is the most widely used analytical technique for the quantitative determination of citalopram and its impurities.
Table 1: Common Process-Related Impurities and Degradation Products of Citalopram
| Impurity Name | Structure | Origin |
| Citalopram Carboxamide | 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran-5-carboxamide | Degradation (hydrolysis) |
| Citalopram N-Oxide | 1-(3-(dimethylamino-N-oxide)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | Degradation (oxidation, photolysis) |
| 3-Hydroxycitalopram N-Oxide | 1-(3-(dimethylamino-N-oxide)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-3-ol-5-carbonitrile | Degradation (hydrolysis) |
| 5-Bromophthalide | 5-Bromo-1(3H)-isobenzofuranone | Starting material |
| Citalopram Butanone | 1-[1-(3-Dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzo-furan -5-yl]-ethanone | Process-related |
Experimental Protocols
Synthesis of Citalopram from 5-Bromophthalide
This protocol outlines a typical laboratory-scale synthesis of citalopram starting from 5-bromophthalide.
Step 1: Double Grignard Reaction
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under a nitrogen atmosphere, magnesium turnings (28.15 g) are placed in anhydrous tetrahydrofuran (THF, 1250 ml).[3]
-
A solution of p-fluorobromobenzene (197.6 g) in anhydrous THF is added dropwise to initiate the Grignard reaction, with a small crystal of iodine as an initiator.[3]
-
The Grignard reagent is then slowly added to a suspension of 5-bromophthalide (150 g) in anhydrous THF (1050 ml) at a temperature maintained below 20°C.[3]
-
Following the first Grignard reaction, a second Grignard reagent, prepared from N,N-dimethylaminopropyl chloride, is added to the reaction mixture.
Step 2: Cyclization
-
The diol intermediate from Step 1 is dissolved in a suitable solvent.
-
A strong acid, such as 60% aqueous phosphoric acid, is added to the solution to catalyze the cyclization to the phthalane ring system.[3]
Step 3: Cyanation
-
The 5-bromophthalane derivative from Step 2 is dissolved in dimethylformamide (DMF).[3]
-
Cuprous cyanide (CuCN) is added, and the mixture is heated to facilitate the replacement of the bromine atom with a cyano group.[3]
-
The crude citalopram is then purified, often by conversion to its hydrobromide salt.[3]
HPLC Method for Impurity Profiling
A robust reversed-phase HPLC (RP-HPLC) method is essential for the separation and quantification of citalopram and its impurities.
-
Column: Inertsil ODS 3V (250x4.6 mm; particle size 5 µm).[5]
-
Mobile Phase: A gradient elution using 0.3% diethylamine (pH = 4.70) and a mixture of methanol and acetonitrile (55:45 v/v).[5]
-
Detector: Photodiode array (PDA) detector set at 225 nm.[5]
Visualization of Synthetic and Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic and degradation pathways of citalopram.
Conclusion
The control of impurities in the synthesis of citalopram is a multifaceted challenge that requires a deep understanding of the synthetic process and the stability of the drug substance. By carefully selecting the synthetic route, optimizing reaction conditions, and employing robust analytical methods, it is possible to produce high-purity citalopram that meets the stringent requirements for pharmaceutical use. This guide has provided a foundational understanding of the key aspects of impurity formation and control in citalopram synthesis, offering valuable insights for researchers and professionals in the field of drug development and manufacturing. Further research into novel synthetic pathways and advanced analytical techniques will continue to enhance the quality and safety of this important antidepressant medication.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. bipublication.com [bipublication.com]
- 5. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 3-Oxo Citalopram Reference Standard for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 3-Oxo Citalopram as a reference standard in High-Performance Liquid Chromatography (HPLC) analysis. This document outlines the necessary protocols for the identification and quantification of this compound, a known impurity and metabolite of the antidepressant drug Citalopram.
Introduction
This compound, also known as Citalopram EP Impurity C and Citalopram Related Compound C, is a critical reference standard for the quality control of Citalopram active pharmaceutical ingredients (APIs) and finished drug products.[1] Its monitoring is essential to ensure the purity, safety, and efficacy of Citalopram formulations. This document details a reliable HPLC method for the separation and quantification of this compound from the parent drug and other related impurities.
The method described is based on established principles of reversed-phase chromatography and is suitable for routine quality control, stability studies, and analytical method development.[2][3]
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile |
| Synonyms | Citalopram EP Impurity C, Citalopram Related Compound C |
| CAS Number | 372941-54-3 |
| Molecular Formula | C₂₀H₁₉FN₂O₂ |
| Molecular Weight | 338.38 g/mol |
| Appearance | White to off-white solid |
HPLC Method for Analysis of this compound
This section provides a detailed protocol for the HPLC analysis of this compound.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary HPLC system with UV or PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS 3V)[3][4] |
| Mobile Phase A | 0.02 M Ammonium Acetate Buffer (pH adjusted to 4.5 with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25 °C[2] |
| Detector Wavelength | 239 nm[5] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Acetonitrile (50:50, v/v) |
Preparation of Solutions
3.2.1. Standard Stock Solution of this compound (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
3.2.2. Working Standard Solution (1 µg/mL)
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly.
3.2.3. Sample Preparation (for Citalopram Drug Substance)
-
Accurately weigh approximately 25 mg of the Citalopram sample.
-
Transfer it into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (1 µg/mL) five times.
-
The relative standard deviation (RSD) of the peak areas for the five replicate injections should be not more than 5.0%.
Analysis Procedure
-
Inject the blank (diluent) once.
-
Inject the Working Standard Solution.
-
Inject the Sample Preparation.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the formula below.
Calculation
Where:
-
Area_sample = Peak area of this compound in the sample chromatogram
-
Area_standard = Average peak area of this compound in the working standard chromatograms
-
Conc_standard = Concentration of this compound in the working standard solution (µg/mL)
-
Conc_sample = Concentration of the Citalopram sample in the sample preparation (µg/mL)
Method Validation Summary
The following table summarizes typical validation parameters for an HPLC method for the quantification of this compound.
| Parameter | Typical Performance |
| Linearity (Concentration Range) | 0.1 - 5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
| Specificity | The method is specific for this compound and separates it from Citalopram and other known impurities. |
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Citalopram Metabolism and Impurity Formation
Caption: Citalopram metabolic pathways and impurity relationship.
References
- 1. Citalopram EP Impurity C | 372941-54-3 | SynZeal [synzeal.com]
- 2. Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tijer.org [tijer.org]
Application Note: Quantitative Analysis of 3-Oxo Citalopram in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other mood disorders. During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product. One such potential impurity is 3-Oxo Citalopram, also known as Citalopram Related Compound C. This application note provides a detailed protocol for the quantitative analysis of this compound in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC).
The accurate quantification of impurities like this compound is a critical aspect of quality control in the pharmaceutical industry. This document outlines the necessary methodology, including sample preparation, chromatographic conditions, and method validation parameters, to ensure reliable and reproducible results.
Experimental Protocols
This section details a robust HPLC method for the quantification of this compound in citalopram tablets. The method is adapted from established and validated analytical procedures for citalopram and its related substances.[1][2][3]
Materials and Reagents
-
Reference Standards: Citalopram Hydrobromide, this compound
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Buffers: Phosphate buffer (pH 3.0)
-
Columns: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d. or equivalent[2]
-
Instrumentation: HPLC system with UV detection
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Develosil ODS HG-5 RP C18 (5µm, 15cm x 4.6mm i.d.)[2] |
| Mobile Phase | Acetonitrile : Phosphate buffer (pH 3.0) (20:80 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 239 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
2.3.1. Buffer Preparation (Phosphate buffer, pH 3.0) Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to obtain a desired concentration. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
2.3.2. Mobile Phase Preparation Prepare the mobile phase by mixing acetonitrile and phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio. Degas the mobile phase by sonication before use.[2]
2.3.3. Standard Stock Solution Preparation (Citalopram and this compound) Accurately weigh and dissolve an appropriate amount of Citalopram Hydrobromide and this compound reference standards in methanol to prepare individual stock solutions of known concentrations (e.g., 100 µg/mL).
2.3.4. Working Standard Solution Preparation From the stock solutions, prepare a mixed working standard solution containing Citalopram and this compound at a suitable concentration (e.g., 10 µg/mL of Citalopram and a lower, relevant concentration for this compound) by diluting with the mobile phase.
Sample Preparation from Pharmaceutical Tablets
-
Weigh and finely powder not fewer than 20 citalopram tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to 25 mg of citalopram and transfer it to a 25 mL volumetric flask.[2]
-
Add a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient and the impurity.[2]
-
Make up the volume to 25 mL with methanol.
-
Dilute a portion of this solution with the mobile phase to a final concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm membrane filter before injection into the HPLC system.[2]
Data Presentation
The following tables summarize the typical quantitative data obtained from the validation of an HPLC method for citalopram and its impurities. While specific data for this compound is not extensively published, the parameters for citalopram provide a strong indication of the expected method performance.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (for Citalopram peak) | ≤ 2.0 | 1.2 |
| Theoretical Plates (for Citalopram peak) | ≥ 2000 | > 3000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Data for Citalopram (as a reference)
| Parameter | Typical Performance |
| Linearity Range | 5 - 20 µg/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.999[2] |
| Limit of Detection (LOD) | 0.416 µg/mL[2] |
| Limit of Quantification (LOQ) | 1.324 µg/mL[2] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
Visualizations
The following diagrams illustrate the key workflows and relationships in the quantitative analysis of this compound.
Caption: High-level experimental workflow for this compound analysis.
Caption: Detailed workflow for sample preparation from pharmaceutical tablets.
Caption: Simplified potential degradation pathway leading to this compound.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantitative determination of this compound in pharmaceutical formulations. Adherence to the detailed protocol and proper method validation are essential for ensuring the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and quality control analysts involved in the analysis of citalopram and its related impurities, contributing to the overall quality and safety of the final drug product.
References
Application Notes and Protocols for a Stability-Indicating Assay of Citalopram and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and implementation of a stability-indicating assay method (SIAM) for Citalopram, a selective serotonin reuptake inhibitor (SSRI). The protocols detailed herein are essential for the quality control and stability testing of Citalopram in bulk drug substances and pharmaceutical formulations.
Introduction
Citalopram is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can affect its efficacy and safety. A validated stability-indicating assay method is crucial to separate and quantify Citalopram from its potential degradation products and process-related impurities, ensuring the identity, purity, and strength of the drug product over its shelf life. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for this purpose. The method is designed to be specific, accurate, precise, and linear over a specified range.
Principle of the Method
The method utilizes RP-HPLC with UV detection to separate Citalopram from its impurities. The separation is achieved on a C18 column using a suitable mobile phase. Forced degradation studies are performed to demonstrate the method's stability-indicating capability by showing that the drug peak is well-resolved from the peaks of degradation products generated under various stress conditions.
Experimental Protocols
Materials and Reagents
-
Citalopram Hydrobromide Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q or equivalent)
-
Potassium Dihydrogen Orthophosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Sodium Hydroxide (AR grade)
-
Hydrochloric Acid (AR grade)
-
Hydrogen Peroxide (30%, AR grade)
Instrumentation and Chromatographic Conditions
A variety of HPLC systems can be employed. The following table summarizes typical chromatographic conditions that have been successfully used for the analysis of Citalopram and its impurities.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Inertsil ODS 3V (250x4.6 mm, 5 µm)[1][2] | Phenomenex C18 (250x4.6mm, 5µm)[3] | Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm)[4] |
| Mobile Phase | 0.3% Diethylamine (pH 4.7) and Methanol/Acetonitrile (55:45 v/v) in a gradient mode[1][2] | Acetonitrile: Water (75:25 v/v)[3] | Acetonitrile: Phosphate buffer (pH 3.0) (20:80 v/v)[4] |
| Flow Rate | Varies with gradient | 1.5 mL/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 225 nm[1][2] | 239 nm[3] | 239 nm[4] |
| Column Temperature | Ambient | Ambient | 45°C[5] |
| Injection Volume | 20 µL | 20 µL | 20 µL[4] |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve about 10 mg of Citalopram HBr Reference Standard in 100 mL of a suitable solvent (e.g., distilled water or methanol) to obtain a concentration of 100 µg/mL.[3]
-
Working Standard Solution: Dilute the standard stock solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10-60 µg/mL).[3]
-
Sample Preparation (for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 25 mg of Citalopram to a 25 mL volumetric flask. Add a suitable solvent, sonicate for 15 minutes, and then dilute to volume. Further dilute an aliquot of this solution with the mobile phase to the desired concentration.[4]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the analytical method.[1][2][6][7]
-
Acid Hydrolysis: To a solution of Citalopram, add an equal volume of a suitable acid (e.g., 0.1 N HCl). The mixture can be kept at room temperature or heated (e.g., 50°C) for a specified period. After the desired time, neutralize the solution with an equivalent concentration of base (e.g., 0.1 N NaOH) and dilute with the mobile phase before injection.[8]
-
Alkaline Hydrolysis: To a solution of Citalopram, add an equal volume of a suitable base (e.g., 0.1 N NaOH). The mixture can be kept at room temperature or heated (e.g., 50°C) for a set time. After the desired time, neutralize the solution with an equivalent concentration of acid (e.g., 0.1 N HCl) and dilute with the mobile phase before injection.[8]
-
Oxidative Degradation: Treat a solution of Citalopram with a specified volume of hydrogen peroxide solution (e.g., 3% or 30% H₂O₂). Keep the solution at room temperature, protected from light, for a defined period. Dilute the sample with the mobile phase before analysis.[8]
-
Thermal Degradation: Expose a known quantity of solid Citalopram powder to dry heat in a temperature-controlled oven (e.g., 60-80°C) for a specified duration (e.g., 24-48 hours). After exposure, allow the sample to cool and prepare a solution for HPLC analysis.[8]
-
Photolytic Degradation: Expose a solution of Citalopram or the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Analyze the sample by HPLC.
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]
Data Presentation
The results of the stability-indicating assay should be presented in a clear and organized manner.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 24 hours at 50°C | e.g., 15.2% |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours at 50°C | e.g., 28.5% |
| Oxidative Degradation | 30% H₂O₂ | 24 hours at RT | e.g., 18.9% |
| Thermal Degradation | 80°C (solid state) | 48 hours | e.g., 5.1% |
| Photolytic Degradation | UV/Visible light | 7 days | e.g., 9.8% |
Note: The % degradation values are examples and will vary based on the specific experimental conditions.
Table 3: Known Impurities and Degradation Products of Citalopram
| Impurity/Degradation Product | Structure/Name |
| Citalopram N-oxide | A known impurity formed under oxidative conditions.[7] |
| Citalopram Carboxamide | A known impurity formed under hydrolytic conditions.[7] |
| 3-hydroxycitalopram N-oxide | A novel impurity identified under hydrolytic conditions.[7] |
| Other process-related impurities | Various impurities can arise from the synthetic process. |
Visualizations
Workflow for Method Development and Validation
Caption: Workflow for the development of a stability-indicating HPLC method.
Logical Relationship in Stability-Indicating Assay
Caption: Logical flow of a stability-indicating assay for citalopram.
Conclusion
The described RP-HPLC method is suitable for the routine quality control and stability analysis of Citalopram. The forced degradation studies confirm the stability-indicating nature of the method, ensuring that it can accurately and specifically measure Citalopram in the presence of its degradation products and impurities. Adherence to these protocols will support robust drug development and ensure product quality.
References
- 1. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. tijer.org [tijer.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quality Control of Citalopram Manufacturing Using 3-Oxo Citalopram
For: Researchers, Scientists, and Drug Development Professionals
Subject: The Role and Analysis of 3-Oxo Citalopram in the Quality Control of Citalopram Manufacturing
Introduction
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder.[1] The manufacturing of citalopram, like any active pharmaceutical ingredient (API), requires stringent quality control to ensure its safety, efficacy, and purity. Impurity profiling is a critical aspect of this quality control, involving the identification, quantification, and control of impurities that may arise during synthesis or degradation.[2]
One such critical impurity is This compound (CAS No: 372941-54-3), a known intermediate and potential degradation product of citalopram.[3] Its presence in the final drug substance or product must be carefully monitored to comply with regulatory standards and ensure patient safety. These application notes provide detailed methodologies for the use of this compound as a reference standard in the quality control of citalopram manufacturing.
The Significance of this compound as a Quality Control Marker
This compound serves as a crucial marker for several reasons:
-
Process-Related Impurity: It can be an intermediate in the synthesis of citalopram, and its presence in the final API may indicate an incomplete reaction or inadequate purification.
-
Degradation Product: Citalopram can degrade under certain conditions to form this compound. Monitoring this impurity is essential for determining the stability of the drug substance and establishing appropriate storage conditions and shelf-life.
-
Regulatory Compliance: Global regulatory bodies, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), have strict guidelines for the control of impurities in pharmaceutical products.[2][4] Manufacturers must demonstrate that the levels of this compound are below the specified acceptance criteria.
Quantitative Data Summary
The following table summarizes the typical validation parameters for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.05 µg/mL | [5][6] |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | [5][6] |
| Linearity Range | 0.15 - 1.5 µg/mL | [7] |
| Correlation Coefficient (r²) | ≥ 0.999 | [7][8] |
| Precision (%RSD) | < 2.0% | [4][8] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [7][9] |
Experimental Protocols
Protocol for the Determination of this compound by HPLC
This protocol describes a stability-indicating HPLC method for the separation and quantification of this compound from citalopram and other related substances.
4.1.1 Materials and Reagents
-
This compound Reference Standard
-
Citalopram Hydrobromide Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Glacial acetic acid (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
4.1.2 Chromatographic Conditions
| Parameter | Condition |
| Column | C8 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.05 M Ammonium Acetate buffer (pH 4.5, adjusted with glacial acetic acid) in a gradient elution mode. |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 239 nm |
| Injection Volume | 10 µL |
4.1.3 Preparation of Solutions
-
Buffer Preparation (0.05 M Ammonium Acetate, pH 4.5): Dissolve 3.85 g of ammonium acetate in 1000 mL of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Standard Solution of this compound (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the mobile phase.
-
Citalopram Sample Solution (1 mg/mL): Accurately weigh about 100 mg of the citalopram drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
4.1.4 System Suitability
Inject the standard solution of this compound (1 µg/mL) and a solution containing both citalopram and this compound. The system is suitable for use if:
-
The resolution between the citalopram and this compound peaks is not less than 2.0.
-
The tailing factor for the this compound peak is not more than 2.0.
-
The relative standard deviation for replicate injections is not more than 2.0%.
4.1.5 Procedure
Inject the Citalopram Sample Solution into the chromatograph and record the chromatogram. Identify the this compound peak by comparing its retention time with that of the this compound Standard Solution.
4.1.6 Calculation
Calculate the percentage of this compound in the citalopram sample using the following formula:
% this compound = (Area of this compound in Sample / Area of this compound in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Protocol for Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products like this compound.[4]
4.2.1 Acid Hydrolysis
-
Dissolve 50 mg of citalopram in 50 mL of 0.1 N HCl.
-
Reflux the solution for 4 hours at 80°C.
-
Cool, neutralize with 0.1 N NaOH, and dilute to 100 mL with mobile phase.
-
Analyze by HPLC.
4.2.2 Base Hydrolysis
-
Dissolve 50 mg of citalopram in 50 mL of 0.1 N NaOH.
-
Reflux the solution for 2 hours at 80°C.
-
Cool, neutralize with 0.1 N HCl, and dilute to 100 mL with mobile phase.
-
Analyze by HPLC.
4.2.3 Oxidative Degradation
-
Dissolve 50 mg of citalopram in 50 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to 100 mL with mobile phase.
-
Analyze by HPLC.
4.2.4 Thermal Degradation
-
Keep a thin layer of citalopram powder in a petri dish at 105°C for 48 hours.
-
Dissolve a known amount of the powder in the mobile phase.
-
Analyze by HPLC.
4.2.5 Photolytic Degradation
-
Expose a solution of citalopram (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
Analyze by HPLC.
Visualizations
Logical Workflow for Quality Control
Caption: Quality control workflow for citalopram manufacturing.
Proposed Degradation Pathway
Caption: Proposed oxidative degradation pathway of citalopram.
Analytical Workflow for this compound
Caption: Analytical workflow for this compound detection.
Regulatory Context and Acceptance Criteria
The acceptance criteria for impurities in drug substances are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2). The limits are based on the maximum daily dose (MDD) of the drug. For citalopram, with a typical MDD of up to 40 mg, the following thresholds generally apply:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% or 1.0 mg total daily intake, whichever is lower.
Therefore, any specified impurity like this compound should generally be controlled at a limit of not more than 0.15% . However, specific limits should be established based on batch analysis data and stability studies, and justified to the regulatory authorities. The United States Pharmacopeia (USP) monograph for citalopram hydrobromide specifies limits for several related compounds, and any unspecified impurity is typically limited to not more than 0.10%.[4]
Conclusion
The effective monitoring and control of this compound are integral to the quality assurance of citalopram manufacturing. The protocols and information provided in these application notes offer a comprehensive framework for researchers and quality control professionals to implement robust analytical strategies. By utilizing this compound as a reference standard and employing validated stability-indicating methods, manufacturers can ensure the purity, safety, and efficacy of citalopram, thereby meeting stringent regulatory requirements and safeguarding public health.
References
- 1. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. This compound | 372941-54-3 [chemicalbook.com]
- 4. scielo.br [scielo.br]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. tijer.org [tijer.org]
- 9. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Method for the Detection of 3-Oxo Citalopram in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other mood disorders.[1] The monitoring of its metabolites is crucial for understanding its pharmacokinetics, efficacy, and potential toxicity. Recent metabolic studies have identified novel metabolites, including 3-hydroxycitalopram and 3-oxocitalopram.[2][3] This application note provides a detailed protocol for the sensitive and selective quantification of 3-Oxo Citalopram in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended to be a robust starting point for researchers in drug metabolism, pharmacokinetics, and toxicology.
Experimental Protocols
This section details the necessary steps for sample preparation, LC-MS/MS analysis, and data acquisition for the quantification of this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from biological matrices.
Materials:
-
Blank plasma/serum
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) working solution (e.g., Citalopram-d6 or a suitable analogue)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography (LC)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| LC Column | A reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 2.5 µm) is suitable for the separation.[4][5][6] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient Elution | A gradient starting with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a re-equilibration step. A typical starting point is 95% A, held for 0.5 minutes, then ramped to 95% B over 3 minutes, held for 1 minute, and returned to initial conditions for a 1.5-minute re-equilibration. |
| Flow Rate | 0.4 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 5 µL[4] |
Mass Spectrometry (MS)
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[4][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: The precursor ion ([M+H]+) for this compound would be m/z 339.1. Product ions would need to be optimized, but likely fragments could be similar to those of citalopram (m/z 325.1 -> 262.0, 109.0).[7] Potential transitions to investigate would be 339.1 -> 276.1 and 339.1 -> 109.0. Internal Standard (e.g., Citalopram-d6): To be determined based on the specific internal standard used. |
| Ion Source Parameters | Capillary Voltage: Optimized for maximum signal (typically 3-5 kV). Source Temperature: Optimized for efficient desolvation (e.g., 150-300°C). Desolvation Gas Flow: Optimized for efficient desolvation (e.g., 600-1100 L/h).[4] |
| Collision Energy (CE) | To be optimized for each MRM transition to achieve maximum signal intensity for the product ions. |
Data Presentation
The following tables summarize expected quantitative performance parameters for an LC-MS/MS method for this compound, based on published data for citalopram and its other metabolites.
Table 1: Method Validation Parameters (Hypothetical for this compound)
| Parameter | Target Value |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Table 2: Example MRM Transitions for Citalopram and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Citalopram | 325.1 | 262.0, 109.0[7] |
| Desmethylcitalopram | 311.1 | 262.0, 109.0 |
| This compound (Proposed) | 339.1 | (To be optimized) |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical method for this compound.
References
- 1. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification and characterization of citalopram new metabolites with the use of UHPLC-Q-TOF technique: In silico toxicity assessment of the identified transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of High-Purity 3-Oxo Citalopram
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of high-purity 3-Oxo Citalopram, a known impurity and metabolite of the selective serotonin reuptake inhibitor (SSRI) Citalopram. The availability of a high-purity standard of this compound is essential for analytical method development, impurity profiling, and further toxicological or pharmacological research. The following protocols describe a plausible synthetic route starting from the immediate precursor, 3-Hydroxy Citalopram, followed by a robust purification procedure and methods for purity verification.
Overview of the Synthesis Strategy
The synthesis of this compound is achieved through the oxidation of the secondary alcohol group in 3-Hydroxy Citalopram. A well-established and efficient method for this transformation is the Jones oxidation, which utilizes a solution of chromium trioxide in sulfuric acid and acetone. This powerful oxidizing agent selectively converts the secondary alcohol to a ketone, yielding the desired this compound. Subsequent purification is performed using liquid-liquid extraction and washing steps to remove inorganic byproducts and unreacted starting material, followed by solvent evaporation to yield the final product. High-performance liquid chromatography (HPLC) is employed to ascertain the purity of the synthesized compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis and purification of this compound.
| Parameter | Value | Notes |
| Starting Material | 3-Hydroxy Citalopram | Also known as Citalopram EP Impurity B. |
| Oxidizing Agent | Jones Reagent (Chromium trioxide in H₂SO₄) | A potent oxidizing agent for converting secondary alcohols to ketones. |
| Solvent | Acetone | Used as the reaction solvent due to its miscibility with both the substrate and the aqueous Jones reagent. |
| Reaction Temperature | 0-10 °C | The reaction is exothermic and should be cooled to maintain control. |
| Reactant Molar Ratio | 3-Hydroxy Citalopram : Jones Reagent (1 : 2.2) | A slight excess of the Jones reagent is used to ensure complete conversion of the starting material. |
| Purification Method | Liquid-Liquid Extraction | Involving pH adjustment and extraction with an organic solvent. |
| Expected Yield | 75-85% | Typical yields for Jones oxidation are high, but will depend on the efficiency of the extraction and purification steps. |
| Final Purity (by HPLC) | >99% | The described purification protocol is designed to achieve high purity suitable for use as a research and analytical standard.[1] |
Experimental Protocols
Protocol 1: Preparation of Jones Reagent (2.7 M)
Materials:
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Ice bath
Procedure:
-
In a fume hood, carefully add 26.7 g of chromium trioxide to a beaker.
-
Add 70 mL of deionized water and stir until the chromium trioxide is fully dissolved.
-
Place the beaker in an ice bath and allow the solution to cool to below 10 °C.
-
Slowly and with continuous stirring, add 23 mL of concentrated sulfuric acid to the solution. Caution: This is a highly exothermic process. Add the acid dropwise to control the temperature.
-
Once the addition is complete, remove the beaker from the ice bath and allow it to warm to room temperature.
-
The resulting orange-red solution is the Jones reagent. Store it in a properly labeled glass bottle at room temperature.
Protocol 2: Synthesis of this compound via Jones Oxidation
Materials:
-
3-Hydroxy Citalopram
-
Acetone (reagent grade)
-
Jones Reagent (prepared in Protocol 1)
-
Isopropanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 1.0 g of 3-Hydroxy Citalopram in 20 mL of acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the Jones reagent dropwise from a dropping funnel to the stirred solution. Monitor the color change of the reaction mixture. The orange color of the Jones reagent will turn to a greenish precipitate as the reaction proceeds. Maintain the temperature below 10 °C throughout the addition.
-
Continue adding the Jones reagent until a faint orange color persists in the reaction mixture, indicating that the starting material has been consumed and there is a slight excess of the oxidizing agent.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quench the excess Jones reagent by adding isopropanol dropwise until the orange color disappears and the solution remains green.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
To the remaining aqueous slurry, add 30 mL of deionized water.
Protocol 3: Purification of this compound
Procedure:
-
Cool the aqueous mixture from the previous step in an ice bath and basify to a pH of 9-10 by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or solid.
-
For higher purity, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 4: Purity Assessment by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile and a suitable buffer (e.g., 0.02 M potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) in a 50:50 (v/v) ratio.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Procedure:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
Calculate the purity of the sample by determining the area percentage of the main peak corresponding to this compound.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Components in the Synthesis
Caption: Key components and their roles in the synthesis of this compound.
References
Characterization of 3-Oxo Citalopram: An Application Note on NMR and Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of 3-Oxo citalopram, a significant metabolite and impurity of the selective serotonin reuptake inhibitor (SSRI), citalopram. The structural elucidation of such compounds is critical for drug metabolism studies, impurity profiling, and ensuring pharmaceutical quality and safety. This document outlines the methodologies for nuclear magnetic resonance (NMR) and mass spectrometry (MS), offering a comprehensive approach to confirm the chemical structure and purity of this compound. While experimental spectral data for this compound is not widely published, this guide presents predicted data and a procedural framework that can be adapted for its empirical determination.
Introduction
Citalopram is a widely prescribed antidepressant that undergoes extensive metabolism in the body.[1] One of its metabolites, this compound, is formed through the oxidation of the secondary alcohol in 3-hydroxy citalopram. The identification and characterization of such metabolites and impurities are essential for understanding the drug's metabolic fate, potential toxicities, and for the quality control of bulk drug substances and pharmaceutical formulations.[2] This application note details the analytical procedures using NMR and mass spectrometry to provide a definitive structural confirmation of this compound.
Chemical Structure and Properties
| Property | Value | Reference |
| IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-2-benzofuran-5-carbonitrile | PubChem |
| Synonyms | 3-Oxocitalopram, Citalopram Impurity C | PubChem |
| Molecular Formula | C₂₀H₁₉FN₂O₂ | [3][4] |
| Molecular Weight | 338.38 g/mol | [4] |
| CAS Number | 372941-54-3 | [3] |
Predicted NMR Spectroscopic Data
Due to the limited availability of published experimental NMR data for this compound, the following tables present predicted chemical shifts (δ) in ppm. These predictions are based on the known spectral data of citalopram and the expected electronic effects of the ketone group. It is recommended that researchers acquire experimental data and use these predictions as a guide for spectral assignment.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20 - 7.80 | m | - |
| Aromatic-H (F-Ph) | 6.90 - 7.10 | m | - |
| -CH₂- (propyl chain) | 1.80 - 2.50 | m | - |
| -N(CH₃)₂ | 2.20 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ketone) | ~195 |
| Aromatic/Quaternary C | 110 - 165 |
| -CN | ~118 |
| C (benzylic) | ~90 |
| Propyl chain carbons | 20 - 60 |
| -N(CH₃)₂ | ~45 |
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 339.1499 | To be determined |
Table 4: Predicted MS/MS Fragmentation of [M+H]⁺
| Fragment Ion (m/z) | Proposed Structure/Loss |
| To be determined | Loss of dimethylamine |
| To be determined | Loss of the propylamino side chain |
| To be determined | Cleavage of the isobenzofuranone ring |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound reference standard
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer according to standard procedures.
-
Set the acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).
-
Set the acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, proton decoupling).
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To determine the accurate mass and fragmentation pattern of this compound.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase modification)
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
C18 HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or a suitable solvent. Dilute the stock solution to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).
-
LC Method:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Develop a suitable gradient to achieve good separation (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Full Scan MS: Acquire data in the m/z range of 100-500.
-
MS/MS: Select the [M+H]⁺ ion of this compound (m/z ~339.1) for fragmentation. Acquire product ion spectra using a suitable collision energy.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion and calculate the elemental composition.
-
Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.
-
Visualizations
Caption: Metabolic conversion of Citalopram to this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
The structural characterization of this compound is a crucial step in drug development and quality control. The protocols outlined in this application note provide a robust framework for researchers to employ NMR and mass spectrometry for the unambiguous identification of this metabolite. While predicted data is provided as a guide, the emphasis is on the experimental procedures that will enable the acquisition of empirical data for definitive structural elucidation.
References
Utilizing 3-Oxo Citalopram for Impurity Profiling of Escitalopram: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 3-Oxo Citalopram as a reference standard for the impurity profiling of Escitalopram. Escitalopram, the S-enantiomer of citalopram, is a widely used selective serotonin reuptake inhibitor (SSRI). Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This compound, also known as Escitalopram Impurity C, is a potential process-related impurity and degradation product of escitalopram that must be monitored and controlled.
Introduction
Impurity profiling is a crucial aspect of pharmaceutical development and quality control. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict guidelines for the identification, qualification, and quantification of impurities in drug substances and products. This compound is a specified impurity in the European Pharmacopoeia monograph for Escitalopram Oxalate. Its presence can indicate issues in the manufacturing process or instability of the drug substance. Therefore, having a well-characterized reference standard of this compound is essential for accurate analytical method development, validation, and routine quality control testing of escitalopram.
Data Presentation
Table 1: Acceptance Criteria for Related Substances in Escitalopram
| Impurity Name | Acceptance Criterion (Individual Impurity) |
| This compound (Impurity C) | Not more than 0.1%[1] |
| Other individual unspecified impurities | Not more than 0.10% |
| Total Impurities | Not more than 0.5% |
Note: Acceptance criteria can vary based on the specific pharmacopeial monograph and the phase of drug development. The values presented are based on general guidelines for individual impurities.
Table 2: HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer and acetonitrile (75:25 v/v)[2] |
| Flow Rate | 1.2 mL/min[2] |
| Detection Wavelength | 240 nm[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Mode | Isocratic |
Experimental Protocols
Protocol 1: Synthesis of this compound Reference Standard
This protocol describes a general method for the synthesis of this compound (referred to as citalopram lactone impurity in the source) from citalopram. This process should be carried out by trained chemists in a suitable laboratory environment.
Materials:
-
Citalopram
-
Jones reagent (a mixture of chromium trioxide, sulfuric acid, and water)
-
Appropriate solvents for reaction and extraction (e.g., acetone, dichloromethane)
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve Citalopram in a suitable solvent, such as acetone.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent to the cooled solution with constant stirring. The reaction is exothermic and should be controlled.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography - TLC or High-Performance Liquid Chromatography - HPLC).
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., isopropanol).
-
Extract the product using an appropriate organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound using column chromatography on silica gel.
-
Characterize the purified product using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Protocol 2: HPLC Method for Impurity Profiling of Escitalopram
This protocol outlines a stability-indicating HPLC method for the quantification of this compound and other impurities in escitalopram.
Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Escitalopram drug substance or product
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH adjusted)
-
Water (HPLC grade)
Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of phosphate buffer and acetonitrile in the ratio of 75:25 (v/v).[2]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve a known amount of escitalopram sample in the mobile phase to obtain a suitable concentration for analysis.
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer: Acetonitrile (75:25, v/v)[2]
-
Flow Rate: 1.2 mL/min[2]
-
Detection: UV at 240 nm[2]
-
Injection Volume: 5 µL[2]
-
Column Temperature: Ambient
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the peak area and the response factor of the standard.
-
Calculate the percentage of this compound impurity in the escitalopram sample.
Visualizations
Caption: Experimental workflow for synthesis and utilization of this compound.
Caption: Logical relationship in impurity profiling of Escitalopram.
References
Application Note: Protocol for Isolating 3-Oxo Citalopram from a Mixture of Citalopram Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Citalopram is a widely used selective serotonin reuptake inhibitor (SSRI) for the treatment of depression. As with any pharmaceutical compound, the identification, characterization, and control of impurities are critical for ensuring its safety and efficacy. 3-Oxo Citalopram, also known as Citalopram EP Impurity C, is a potential impurity that can arise during the synthesis or degradation of citalopram.[1][2] This application note provides a detailed protocol for the isolation of this compound from a complex mixture of citalopram and its related impurities using preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers who need to obtain a pure standard of this impurity for reference, characterization, or toxicological studies.
The isolation of impurities from a drug substance often involves forced degradation studies to generate a sufficient quantity of the desired impurities.[3][4] Subsequently, chromatographic techniques are employed for their separation and purification.[5][6] This protocol first describes a method for the targeted synthesis of this compound to enrich its concentration in a mixture, followed by a preparative HPLC method for its isolation.
Experimental Protocols
Generation of this compound Enriched Mixture
This protocol is adapted from a patented synthesis method for producing the "citalopram lactone impurity," which is chemically identical to this compound.[7] This method utilizes Jones oxidation of citalopram.
Materials:
-
Citalopram hydrobromide
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Acetone (ACS grade)
-
Dichloromethane (HPLC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 g of Citalopram hydrobromide in 50 mL of acetone in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.
-
Continue the addition until the starting material (citalopram) is consumed.
-
Quench the reaction by the dropwise addition of isopropanol until the orange-brown color dissipates.
-
Filter the mixture to remove chromium salts and concentrate the filtrate using a rotary evaporator.
-
Redissolve the residue in 50 mL of dichloromethane and wash with 3 x 25 mL of saturated sodium bicarbonate solution.
-
Wash the organic layer with 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude mixture enriched in this compound.
Preparative HPLC Isolation of this compound
This protocol is a scaled-up adaptation of analytical HPLC methods reported for the separation of citalopram and its impurities.[3][8][9]
Instrumentation and Materials:
-
Preparative HPLC system with a fraction collector
-
UV detector
-
C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (ACS grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, ACS grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.025 M Ammonium acetate in water, pH adjusted to 4.5 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 35% Mobile Phase B, isocratic |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and loading study) |
| Column Temperature | Ambient |
Procedure:
-
Prepare the mobile phases and thoroughly degas them.
-
Equilibrate the preparative HPLC column with the mobile phase for at least 30 minutes at the specified flow rate.
-
Dissolve the crude mixture containing this compound in the mobile phase to a concentration of approximately 10-20 mg/mL. Filter the sample solution through a 0.45 µm filter.
-
Perform a loading study by injecting increasing volumes of the sample to determine the maximum injection volume that maintains adequate separation.
-
Inject the optimized volume of the sample solution onto the preparative HPLC system.
-
Monitor the separation at 240 nm and collect the fractions corresponding to the this compound peak.
-
Pool the collected fractions containing the pure compound.
-
Evaporate the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the isolated this compound as a solid.
-
Analyze the purity of the isolated fraction by analytical HPLC.
Data Presentation
The following table summarizes the expected outcomes of the isolation protocol. The values are estimates and may vary depending on the specific experimental conditions.
Table 1: Expected Quantitative Data for this compound Isolation
| Parameter | Expected Value |
| Starting Material | 1.0 g Citalopram HBr |
| Crude Yield | ~0.8 - 0.9 g |
| Purity of Isolated Fraction | > 98% (by analytical HPLC) |
| Estimated Recovery | 10-20% (of this compound from the crude mixture) |
Visualization
The following diagram illustrates the workflow for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. CN103360353A - Preparation methods for impurities of escitalopram oxalate - Google Patents [patents.google.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Citalopram and 3-Oxo Citalopram
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of citalopram and its potential impurity, 3-Oxo citalopram.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the separation of citalopram and this compound?
A1: A good starting point for method development is a reversed-phase HPLC method. Given that this compound is more polar than citalopram due to the ketone group, it will likely elute earlier on a C18 column. A common approach involves using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. The pH of the aqueous buffer is a critical parameter to control the retention and peak shape of the basic compound citalopram.
Q2: How does the mobile phase pH affect the separation?
A2: The mobile phase pH significantly impacts the retention time and peak shape of citalopram, which has a basic dimethylamino group. At a pH below the pKa of citalopram (around 9.5), it will be protonated, leading to good solubility in the aqueous portion of the mobile phase and potentially sharper peaks. However, excessively low pH can cause peak tailing due to strong interactions with residual silanols on the silica-based column packing. A pH in the range of 3 to 7 is often a good starting point for optimization.[1] The retention of this compound is expected to be less affected by pH changes in this range.
Q3: What are the expected elution orders of citalopram and this compound in reversed-phase HPLC?
A3: In reversed-phase HPLC, compounds are separated based on their polarity. Citalopram is more non-polar than this compound. The introduction of a ketone group in the this compound molecule increases its polarity. Therefore, in a typical reversed-phase system (e.g., using a C18 column), this compound is expected to have a shorter retention time and elute before citalopram.
Q4: What detection wavelength is appropriate for analyzing both citalopram and this compound?
A4: Citalopram has a UV absorbance maximum at approximately 239-240 nm.[1] Since the chromophore is largely unchanged in this compound, this wavelength range should be suitable for the simultaneous detection of both compounds. A photodiode array (PDA) detector can be used to confirm the spectral similarity and to check for peak purity.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of citalopram and this compound.
Issue 1: Poor Resolution Between Citalopram and this compound
Possible Causes:
-
Inappropriate mobile phase composition.
-
Unsuitable column chemistry.
-
Suboptimal temperature.
Solutions:
| Solution | Detailed Steps |
| Optimize Mobile Phase | 1. Adjust Organic Modifier Content: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times of both compounds and may improve separation. 2. Change Organic Modifier: If using methanol, try switching to acetonitrile, or vice versa. Acetonitrile often provides different selectivity. 3. Modify pH: Systematically vary the pH of the aqueous buffer (e.g., in 0.5 unit increments from pH 3.0 to 7.0) to find the optimal selectivity between the two peaks. |
| Evaluate Column | 1. Different Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a C8, phenyl, or a polar-embedded phase column. 2. Particle Size and Column Length: For higher efficiency and better resolution, use a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column. |
| Adjust Temperature | Lowering the column temperature can sometimes increase resolution, although it will also increase retention times and backpressure. |
Issue 2: Peak Tailing of the Citalopram Peak
Possible Causes:
-
Secondary interactions between the basic citalopram molecule and acidic silanol groups on the silica-based column packing.
-
Column overload.
-
Presence of an interfering compound.
Solutions:
| Solution | Detailed Steps |
| Modify Mobile Phase | 1. Lower pH: Decrease the pH of the mobile phase to ensure the complete protonation of residual silanol groups, minimizing secondary interactions. A pH of 3 is often effective. 2. Add a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%), to the mobile phase. This will preferentially interact with the active silanol sites. |
| Reduce Sample Load | 1. Decrease Injection Volume: Inject a smaller volume of the sample. 2. Dilute Sample: Dilute the sample to a lower concentration. |
| Use a Different Column | 1. End-capped Column: Use a high-quality, end-capped C18 or C8 column to minimize the number of free silanol groups. 2. Polar-Embedded Column: A column with a polar-embedded group can provide shielding of the silica surface and improve peak shape for basic compounds. |
| Check for Co-elution | Use a PDA detector to check the peak purity of the citalopram peak. If an impurity is co-eluting, the method will need to be re-optimized for better separation. |
Issue 3: Inconsistent Retention Times
Possible Causes:
-
Inadequate column equilibration.
-
Changes in mobile phase composition.
-
Fluctuations in column temperature.
-
Pump malfunction.
Solutions:
| Solution | Detailed Steps |
| Ensure Proper Equilibration | Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis. This is typically 10-20 column volumes. |
| Mobile Phase Preparation | 1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase for each analysis to avoid changes in composition due to evaporation of the organic component. 2. Premix and Degas: If using an isocratic method, premix the mobile phase components and degas thoroughly. |
| Control Temperature | Use a column oven to maintain a constant and consistent column temperature throughout the analysis. |
| Check HPLC System | Perform routine maintenance on the HPLC pump to ensure it is delivering a consistent flow rate. Check for leaks in the system. |
Experimental Protocols
Example Protocol for Separation of Citalopram and this compound
This protocol is a starting point and may require optimization for your specific instrumentation and samples.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 25 mM Potassium Phosphate Buffer pH 3.0 (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm |
| Sample Preparation | Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. |
Quantitative Data Summary
The following table presents example chromatographic data that could be expected for the separation of this compound and citalopram under the conditions described in the example protocol. Actual values may vary depending on the specific HPLC system and column used.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~ 4.5 | ~ 1.1 | > 5000 |
| Citalopram | ~ 6.2 | ~ 1.3 | > 7000 |
Note: The resolution between the two peaks should be greater than 2.0 for baseline separation.
Logical Relationship Diagram
References
Minimizing the formation of 3-Oxo Citalopram during citalopram storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of 3-Oxo Citalopram, a potential degradation product, during the storage of citalopram.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a degradation product of citalopram, identified as Citalopram EP Impurity C.[1][2] It is formed through the oxidation of the furan ring of the citalopram molecule.[3] The presence of impurities and degradation products can impact the quality, safety, and efficacy of pharmaceutical products. Therefore, controlling their formation is a critical aspect of drug development and quality control.
Q2: What are the primary factors that lead to the degradation of citalopram and the formation of this compound?
A2: Citalopram is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[2][4][5] The formation of this compound is specifically linked to oxidative stress.[3] Factors that can accelerate this degradation include exposure to high temperatures, humidity, and light.
Q3: What are the recommended storage conditions for citalopram to minimize the formation of this compound?
A3: To minimize the formation of this compound, it is crucial to protect citalopram from oxidative degradation. Based on the storage recommendations for this compound itself, which is advised to be stored under refrigerated conditions (2-8°C) and sealed in a dry environment, similar protective measures should be applied to citalopram storage.[1][6] General best practices for pharmaceutical storage also recommend protection from light and moisture.[7][8] Therefore, storing citalopram in a cool, dry, and dark place is essential. Using airtight containers with desiccants can further mitigate the risk of degradation.[7][8]
Q4: How can I detect and quantify the presence of this compound in my citalopram samples?
A4: A stability-indicating analytical method is required to separate and quantify this compound from the parent citalopram and other potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[5][9] A reversed-phase C18 column is often employed, and the mobile phase typically consists of a buffer and an organic modifier like acetonitrile or methanol.[1][9] UV detection is usually set around 239 nm.[9] For method validation, it is crucial to perform forced degradation studies to ensure the method's specificity.[1]
Troubleshooting Guides
Issue: An unknown peak corresponding to the mass of this compound is observed in the chromatogram of a stored citalopram sample.
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Review Storage Conditions: Verify that the citalopram sample has been stored in a cool, dry, and dark environment. Check for any breaches in the container seal. 2. Inert Atmosphere: For highly sensitive experiments, consider storing citalopram under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4] 3. Antioxidant Use: For formulated products, the inclusion of a suitable antioxidant could be considered, though this would require extensive validation.[4] |
| Incompatible Excipients (for formulated products) | 1. Excipient Interaction Study: If citalopram is formulated with other excipients, conduct compatibility studies to ensure that none of the components are promoting oxidation. Some excipients can contain reactive impurities that may accelerate degradation.[10] |
| Contaminated Solvents/Reagents | 1. Use High-Purity Solvents: Ensure that all solvents and reagents used in sample preparation and analysis are of high purity and free from peroxides or other oxidizing agents. |
Data Presentation
Table 1: Summary of Citalopram Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The table below summarizes the conditions and outcomes of typical forced degradation studies on citalopram.
| Stress Condition | Conditions | Observed Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 24 hrs | Significant Degradation[8] | Hydrolytic impurities |
| Base Hydrolysis | 0.1 M NaOH, 24 hrs | Significant Degradation[8] | Citalopram carboxamide[4] |
| Oxidation | 3% H₂O₂, 24 hrs | Significant Degradation[8] | This compound, Citalopram N-oxide[3][4] |
| Thermal Degradation | 50°C, 24 hrs | Minimal Degradation[8] | - |
| Photodegradation | UV light (254 nm), 24 hrs | Moderate Degradation[8] | N-desmethylcitalopram, Citalopram N-oxide[11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Citalopram under Oxidative Stress
This protocol is designed to intentionally degrade citalopram under oxidative conditions to identify potential degradation products, including this compound, and to validate a stability-indicating analytical method.
Objective: To induce the formation of oxidative degradation products of citalopram for analytical method validation.
Materials:
-
Citalopram active pharmaceutical ingredient (API)
-
Hydrogen peroxide (3% or 30% solution)
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of citalopram in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition:
-
To a known volume of the citalopram stock solution in a volumetric flask, add a specified volume of hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Protect the solution from light and keep it at room temperature for a defined period (e.g., 24 hours).[1]
-
A control sample (citalopram solution without hydrogen peroxide) should be prepared and stored under the same conditions.
-
-
Sample Analysis:
-
After the specified time, withdraw an aliquot of the stressed sample.
-
If necessary, quench the reaction (e.g., by dilution or addition of a reducing agent like sodium bisulfite, though care must be taken to avoid interference with the analysis).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and analyze using a validated stability-indicating method.
-
-
Data Evaluation:
-
Compare the chromatogram of the stressed sample with that of the control sample and a reference standard of this compound (if available).
-
Identify and quantify the degradation products formed. The peak purity of the citalopram peak should be assessed using a PDA detector to ensure no co-elution of degradation products.
-
ICH Guideline Reference: The design and execution of forced degradation studies should be in accordance with the principles outlined in the ICH Q1A(R2) guideline on Stability Testing of New Drug Substances and Products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revolutionized.com [revolutionized.com]
- 5. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Citalopram - Wikipedia [en.wikipedia.org]
- 7. Proper Storage of Pharmaceutical Products: A Comprehensive Guide | The Exeter Daily [theexeterdaily.co.uk]
- 8. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 9. tijer.org [tijer.org]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Troubleshooting Peak Tailing for 3-Oxo Citalopram in Reverse-Phase HPLC
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies for addressing peak tailing issues encountered during the analysis of 3-Oxo Citalopram and related basic compounds in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in my RP-HPLC analysis?
Peak tailing for this compound, a basic compound, is most often caused by secondary ionic interactions between the analyte and the stationary phase.[1][2][3] Here's the underlying mechanism:
-
Analyte State: In typical reversed-phase mobile phases, the basic amine group on this compound becomes protonated (carries a positive charge).[4][5]
-
Stationary Phase Interaction: Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[2][6] At mobile phase pH levels above approximately 3, these silanol groups can deprotonate and become negatively charged (Si-O⁻).[1][3][4]
-
Secondary Retention: The positively charged analyte molecules are then strongly attracted to these negatively charged silanol sites. This ion-exchange mechanism is a secondary retention mode on top of the desired hydrophobic (reversed-phase) retention.[1][4] Molecules that experience this stronger, secondary interaction are retained longer, leading to a "tail" on the chromatographic peak.[2]
Q2: How can I systematically troubleshoot peak tailing for this compound?
A systematic approach is crucial to efficiently identify and resolve the issue. Start by determining if the problem is chemical (related to interactions) or physical (related to the HPLC system). The following workflow can guide your troubleshooting process.
Caption: A workflow for troubleshooting peak tailing.
Q3: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like this compound.[7][8] The goal is to suppress the unwanted ionic interactions with silanol groups. You have two main strategies:
| Strategy | Mechanism | Recommended pH | Column Requirement | Considerations |
| Low pH (Ion Suppression of Silanols) | Protonates the acidic silanol groups (Si-OH), neutralizing their negative charge. This prevents the ionic attraction with the positively charged analyte.[1][9][10] | pH < 3.0 | Standard silica C18 columns are generally stable, but always check manufacturer specifications.[1] | This is the most common and effective approach. Using a buffer or additive like 0.1% formic acid is standard practice.[10][11] |
| High pH (Ion Suppression of Analyte) | Deprotonates the basic analyte, making it neutral. A neutral analyte will not engage in ionic interactions with the (now fully deprotonated) silanol groups.[12][13] | pH > 8.0 (at least 2 units above analyte pKa) | Requires a pH-stable column (e.g., hybrid silica, polymer-based) to prevent dissolution of the silica backbone.[9][12] | Can significantly increase retention time for basic compounds and may offer alternative selectivity.[8][12] |
Q4: What mobile phase additives can improve peak shape?
Besides acids for pH control, other additives can mitigate tailing:
-
Buffers: Using a buffer (e.g., phosphate, formate, acetate) at a concentration of 10-25 mM helps maintain a constant pH, which is critical for reproducible retention times and stable peak shapes.[2][6][10] Buffers also increase the ionic strength of the mobile phase, which can help mask the active silanol sites.[10]
-
Competing Bases: Additives like triethylamine (TEA) can be added to the mobile phase in small concentrations (~5-10 mM).[14] TEA is a basic compound that preferentially interacts with the acidic silanol sites, effectively "shielding" them from the analyte.[10][14] This is considered a more traditional approach and is often unnecessary with modern, high-purity end-capped columns.[9][10]
Q5: Could my column be the problem?
Yes, the column is a frequent source of peak shape issues.[2]
-
Column Chemistry: For basic compounds, always choose a modern, high-purity "Type B" silica column that is fully end-capped.[9][10] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them much less active and reducing sites for secondary interactions.[1][2][10]
-
Column Degradation: Over time, especially with aggressive mobile phases (high pH or temperature), the stationary phase can degrade. This can expose more silanol groups, leading to increased tailing.[15] If you observe that peak shape has worsened over the life of a column, it may need to be replaced.
-
Column Contamination: Accumulation of strongly retained sample components on the column can create active sites that cause tailing.[15][16] Flushing the column with a strong solvent may resolve this.
-
Column Bed Deformation: A void at the column inlet or a partially blocked inlet frit can cause peak distortion for all analytes.[1][2] This can be confirmed by replacing the column with a new one.[2]
Q6: What if all the peaks in my chromatogram are tailing, not just this compound?
If all peaks are tailing, the issue is likely a physical or instrumental problem rather than a specific chemical interaction.[10]
-
Extra-Column Volume: This is a common cause and refers to any volume the analyte passes through outside of the column itself, such as in long or wide-diameter connection tubing, or poorly made fittings.[3][4][10] This "dead volume" allows the peak to spread out, causing band broadening and tailing.[10] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly seated.[3]
-
Column Void: As mentioned above, a void or "channel" in the column packing bed at the inlet will affect all peaks.[1][2]
-
Detector Issues: A large detector flow cell or slow detector response time can contribute to peak broadening and asymmetry.[16]
Experimental Protocols & Data
Protocol: Mobile Phase pH Optimization
-
Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak for this compound.
-
Materials:
-
HPLC system with UV or MS detector.
-
High-purity, end-capped C18 column.
-
This compound standard solution (e.g., 10 µg/mL in 50:50 Acetonitrile:Water).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
pH Modifiers: Formic acid, Ammonium hydroxide.
-
-
Procedure:
-
Step 1 (Low pH): Prepare an aqueous mobile phase (e.g., 90:10 Water:Acetonitrile) and adjust the pH to 3.0 by adding 0.1% formic acid.
-
Step 2: Equilibrate the column with this mobile phase for at least 10-15 column volumes.
-
Step 3: Inject the this compound standard and record the chromatogram.
-
Step 4 (Neutral/High pH - Optional, requires pH-stable column): Prepare a new mobile phase with a buffer (e.g., 10 mM ammonium formate) and adjust the pH to 7.0. Repeat steps 2 and 3.
-
Step 5: Analyze the results. Calculate the USP tailing factor (T) for the this compound peak at each pH. A value of T=1.0 is perfectly symmetrical. A method requirement is often T ≤ 1.5.[1]
-
-
Evaluation: The pH that provides a tailing factor closest to 1.0 with adequate retention is optimal. For this compound, the low pH condition is expected to yield the best peak shape.
Table: Example HPLC Methods for Citalopram and Impurities
The following table summarizes published HPLC conditions that can serve as a starting point for method development for this compound.
| Parameter | Method 1[17][18] | Method 2[19] |
| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) | Information not specified |
| Mobile Phase | Acetate Buffer : Acetonitrile (65:35 v/v) | Phosphate Buffer : Organic Modifier |
| pH | 4.5 | 7.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 240 nm | Information not specified |
| Temperature | Ambient | 25 °C |
Visualizations
Caption: Mechanism of peak tailing and its mitigation by pH control.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. support.waters.com [support.waters.com]
- 5. it.restek.com [it.restek.com]
- 6. hplc.eu [hplc.eu]
- 7. moravek.com [moravek.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. labcompare.com [labcompare.com]
- 11. support.waters.com [support.waters.com]
- 12. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. uhplcs.com [uhplcs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the resolution between 3-Oxo Citalopram and other citalopram impurities
Welcome to the technical support center for the analysis of citalopram and its related impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of citalopram impurities, with a specific focus on improving the resolution of 3-Oxo Citalopram.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating this compound from other citalopram impurities?
A1: The primary challenges in separating this compound, also known as Citalopram Impurity C, stem from its structural similarity to other related substances and degradation products. Key issues include co-elution with other impurities, poor peak shape, and insufficient resolution from the main citalopram peak, especially in complex sample matrices.
Q2: Which type of HPLC column is most effective for this separation?
A2: Reversed-phase columns, such as C8 and C18, are commonly used for the analysis of citalopram and its impurities.[1][2] Some studies suggest that a C8 column can provide optimal resolution for citalopram and its degradation products.[1] For separations involving chiral impurities, specialized chiral columns like cellulose-based ones (e.g., Lux Cellulose-1) have proven effective.[3][4]
Q3: How does the mobile phase composition affect the resolution of this compound?
A3: The mobile phase composition is a critical factor. A typical mobile phase consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.[1][2][5] The pH of the aqueous buffer significantly influences the retention and selectivity of ionizable compounds like citalopram and its impurities.[6] The use of additives, such as diethylamine, can also improve peak shape and resolution.[5][7][8]
Q4: Can gradient elution improve the separation of citalopram impurities?
A4: Yes, a gradient elution program, where the mobile phase composition is changed over time, is often employed to effectively separate a wide range of impurities with different polarities, including this compound.[5][7][8] This allows for the elution of highly retained compounds while maintaining good resolution for early eluting peaks.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the chromatographic analysis of citalopram impurities.
Issue 1: Poor Resolution Between this compound and an Adjacent Peak
Poor resolution is a common problem that can be addressed by systematically optimizing the chromatographic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Detailed Steps:
-
Verify Column Integrity: An old or poorly performing column is a common cause of resolution loss. Check the column's history and performance metrics (e.g., theoretical plates, peak asymmetry). If in doubt, replace it with a new column of the same type.
-
Optimize Mobile Phase:
-
Organic Modifier: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent generally increases retention times and may improve resolution.
-
Buffer pH: The pH of the mobile phase buffer can significantly impact the retention of ionizable analytes. Experiment with small pH adjustments (e.g., ± 0.2 units) around the pKa of the analytes of interest.[6]
-
Mobile Phase Additives: Introducing a small amount of an amine modifier like diethylamine can help to reduce peak tailing for basic compounds by masking active sites on the silica support.[5][7][8]
-
-
Refine Gradient Program: If using a gradient method, adjusting the gradient slope can improve resolution. A shallower gradient provides more time for separation. Introducing isocratic holds at critical points in the chromatogram can also help to separate closely eluting peaks.
-
Evaluate a Different Column: If the above steps do not yield the desired resolution, consider trying a column with a different selectivity. For instance, if you are using a C18 column, a C8 column might provide a different elution order and better separation.[1]
Issue 2: Peak Tailing for Citalopram and its Impurities
Peak tailing can compromise both resolution and accurate integration.
Troubleshooting Steps:
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Use Mobile Phase Additives: As mentioned, adding a competing base like diethylamine to the mobile phase can significantly reduce peak tailing for basic analytes like citalopram.[5][7][8]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for your analytes. Operating at a pH well below the pKa of basic compounds can often improve peak shape.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
Experimental Protocols
Below are examples of detailed experimental methodologies that have been successfully used for the separation of citalopram and its impurities.
Method 1: Reversed-Phase HPLC with Gradient Elution
This method is suitable for the simultaneous separation of citalopram and its process-related impurities.[5][7][8]
-
Instrumentation: A high-performance liquid chromatography system equipped with a photodiode array detector.
-
Column: Inertsil ODS 3V (250 x 4.6 mm, 5 µm particle size).[5][7][8]
-
Mobile Phase:
-
Gradient Program: A specific gradient program should be developed by varying the proportion of Mobile Phase B to achieve optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Method 2: Reversed-Phase HPLC with Isocratic Elution on a C8 Column
This method has been shown to be effective for resolving citalopram from its degradation products.[1]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C8 column (150 mm × 4.6 mm i.d., 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (0.025 mol L-1) in a ratio of 35:65 (v/v), with the pH adjusted to 4.5.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Detection: 240 nm.[1]
-
Injection Volume: 20 µL.[1]
Data Presentation
The following table summarizes typical chromatographic parameters for the separation of citalopram and its impurities, providing a quick reference for method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS 3V (C18), 250x4.6 mm, 5 µm[5][7][8] | C8, 150 mm × 4.6 mm, 5 µm[1] | Hypersil BDS C18, 250 mm X 4.6 mm, 5 µm[2] |
| Mobile Phase A | 0.3% Diethylamine (pH 4.70)[5][7][8] | 0.025 M Ammonium Acetate (pH 4.5)[1] | Buffer |
| Mobile Phase B | Methanol/Acetonitrile (55:45 v/v)[5][7][8] | Acetonitrile[1] | Methanol[2] |
| Elution Mode | Gradient | Isocratic (35:65, B:A)[1] | Isocratic (40:60, B:A)[2] |
| Flow Rate | 1.0 mL/min (typical) | 0.5 mL/min[1] | 1.0 mL/min[2] |
| Detection Wavelength | 225 nm[5][7][8] | 240 nm[1] | 239 nm[2] |
| Column Temperature | Ambient | Not Specified | 45°C[2] |
This technical support center provides a foundational guide for addressing common challenges in the analysis of citalopram impurities. For more complex separation issues, further method development and optimization based on these principles will be necessary.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. real.mtak.hu [real.mtak.hu]
- 4. mdpi.com [mdpi.com]
- 5. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in the LC-MS Analysis of 3-Oxo Citalopram
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-Oxo Citalopram.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which adversely affects the accuracy, precision, and sensitivity of the analytical method.[2][3] Endogenous components like phospholipids, salts, and proteins are common causes of matrix effects in biological samples.[3]
Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?
A2: Yes, inconsistent and variable matrix effects are a primary cause of poor reproducibility and accuracy in LC-MS bioanalysis.[1] If different samples have varying levels of interfering matrix components, the degree of ion suppression or enhancement can change from sample to sample, leading to unreliable results.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Two common methods to assess matrix effects are the post-column infusion experiment and the post-extraction spike method. The post-column infusion provides a qualitative assessment by showing at which retention times ion suppression or enhancement occurs.[1] The post-extraction spike method offers a quantitative measure of the matrix effect by comparing the analyte's response in a post-spiked blank matrix extract to its response in a neat solution.[3]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and can it help with matrix effects for this compound analysis?
A4: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] A SIL-IS is the preferred internal standard for LC-MS analysis because it has nearly identical chemical and physical properties to the analyte.[4] It will co-elute chromatographically and experience the same degree of matrix effects. By using the ratio of the analyte signal to the SIL-IS signal, variability due to matrix effects can be effectively compensated, leading to more accurate and precise quantification.[4]
Q5: Which sample preparation technique is best for minimizing matrix effects when analyzing this compound in plasma?
A5: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. While protein precipitation (PPT) is the simplest method, it is the least effective at removing matrix components and may result in significant matrix effects.[1][5] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer more thorough cleanup and generally result in lower matrix effects.[6][7] SPE, in particular, can be highly selective and provide the cleanest extracts, though it is often the most time-consuming and expensive method.[6][8] For complex matrices and low concentration levels of this compound, SPE is often the most suitable choice.[8][9]
Troubleshooting Guides
Guide 1: Investigating and Quantifying Matrix Effects
This guide outlines the experimental protocol to determine if you are experiencing matrix effects in your this compound analysis. The quantitative post-extraction spike method is described here as it provides a numerical value for the matrix effect.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound and the SIL-IS in the final mobile phase composition at a known concentration (e.g., a mid-range calibration standard).
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma) using your established extraction procedure. After the final extraction step, spike the resulting blank extracts with this compound and the SIL-IS to the same final concentration as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank biological matrix with this compound and the SIL-IS at the same concentration as in Set A before the extraction procedure. Process these samples as you would an actual study sample.
-
-
LC-MS Analysis:
-
Inject and analyze all three sets of samples using your LC-MS/MS method.
-
-
Data Analysis and Interpretation:
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
-
MF of IS = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.[10]
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
-
Guide 2: Strategies for Mitigating Matrix Effects
If significant matrix effects are identified, the following strategies can be employed. It is recommended to start with improving sample preparation.
The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound.
Protocol 1: Protein Precipitation (PPT)
-
Principle: A simple and fast method where a solvent is added to precipitate proteins. It is less effective at removing phospholipids.
-
Procedure:
-
To 100 µL of plasma sample, add the internal standard.
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).[11]
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[11]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Principle: Separates this compound from aqueous matrix components based on its solubility in an immiscible organic solvent.
-
Procedure:
-
To 200 µL of plasma sample, add the internal standard.
-
Add a basifying agent (e.g., 50 µL of 1M NaOH) to deprotonate this compound, increasing its solubility in organic solvents.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Protocol 3: Solid-Phase Extraction (SPE)
-
Principle: Utilizes a solid sorbent to retain the analyte while matrix interferences are washed away. This is a highly effective cleanup method.
-
Procedure (using a mixed-mode cation exchange cartridge):
-
Condition: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.
-
Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.
-
Load: Dilute the plasma sample (e.g., 200 µL) with the acidic buffer and load it onto the cartridge.
-
Wash 1: Pass 1 mL of the acidic buffer to wash away polar interferences.
-
Wash 2: Pass 1 mL of methanol to wash away less polar, non-basic interferences.
-
Elute: Elute this compound with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
If matrix effects persist after optimizing sample preparation, further improvements can be made by adjusting the chromatographic conditions to separate this compound from co-eluting interferences.
-
Change Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a biphenyl or pentafluorophenyl (PFP) column) to alter selectivity.
-
Modify Mobile Phase: Adjust the organic solvent (e.g., methanol vs. acetonitrile) or the pH of the aqueous phase to change the retention and elution profile of both the analyte and interferences.
-
Adjust Gradient: Modify the gradient slope to better resolve the this compound peak from the regions where ion suppression is observed (as identified by a post-column infusion experiment).
This is the most effective way to compensate for unavoidable matrix effects.
-
Selection: Procure a SIL-IS for this compound (e.g., this compound-d3). If a direct SIL-IS is not available, a labeled version of the parent drug (Citalopram-d6) might be a suitable alternative, provided it co-elutes closely.
-
Implementation: Add a consistent amount of the SIL-IS to all calibrators, quality control samples, and unknown samples at the beginning of the sample preparation process.
-
Quantification: Calculate the peak area ratio of this compound to its SIL-IS. This ratio will remain stable even if both signals are suppressed or enhanced to the same extent, thus ensuring accurate quantification.
Data Presentation
The following table summarizes the expected performance of different sample preparation techniques in mitigating matrix effects for citalopram and its metabolites, which can be used as a proxy for this compound. The Matrix Factor (MF) is a measure of the matrix effect, where a value closer to 1.0 indicates less effect.
| Sample Preparation Method | Typical Matrix Factor (MF) Range* | Relative Cost | Throughput | Pros | Cons |
| Protein Precipitation (PPT) | 0.4 - 1.2 | Low | High | Simple, fast, generic | Prone to significant matrix effects, least clean extract |
| Liquid-Liquid Extraction (LLE) | 0.7 - 1.1 | Medium | Medium | Good removal of salts and phospholipids, better cleanup than PPT | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | 0.9 - 1.1 | High | Low-Medium | Highly selective, provides the cleanest extracts, minimizes matrix effects | Most complex, time-consuming, and expensive |
*Note: These values are representative based on general observations in bioanalysis and data for citalopram. Actual values for this compound must be determined experimentally.[1][6][8][12]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. e-b-f.eu [e-b-f.eu]
- 11. researchgate.net [researchgate.net]
- 12. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the degradation of citalopram to 3-Oxo Citalopram
Welcome to the Technical Support Center for citalopram stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of citalopram, with a specific focus on the formation of 3-Oxo Citalopram. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound, also known as Citalopram Impurity C, is a degradation product of citalopram.[1][2][3] Its formation involves the oxidation of the isobenzofuran ring of the citalopram molecule, resulting in a lactone structure. The presence of this and other impurities can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies like the European Pharmacopoeia require monitoring and control of this impurity.
Q2: What are the primary factors that lead to the degradation of citalopram to this compound?
The formation of this compound is primarily an oxidative degradation process. Key factors that can initiate or accelerate this degradation include:
-
Exposure to Oxidizing Agents: Contact with peroxides, metal ions, or atmospheric oxygen can promote oxidation.
-
Light Exposure (Photodegradation): UV and visible light can provide the energy to initiate oxidative reactions.[4][5]
-
Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including oxidation.
-
pH: While citalopram is susceptible to degradation under both acidic and alkaline conditions, oxidative degradation can be influenced by pH.[5][6]
Q3: What are the general strategies to prevent the formation of this compound?
Preventing the formation of this compound revolves around minimizing exposure to oxidative conditions. Key strategies include:
-
Use of Antioxidants: Incorporating antioxidants into the formulation can scavenge free radicals and reactive oxygen species that initiate oxidation.
-
Inert Atmosphere: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can displace oxygen and prevent oxidation.
-
Light Protection: Using light-resistant packaging (e.g., amber vials or bottles) and storing the product in the dark can prevent photodegradation.
-
Temperature Control: Storing citalopram and its formulations at controlled room temperature or under refrigeration can slow down the rate of degradation.
-
pH Control: Maintaining an optimal pH in liquid formulations can enhance stability.
-
Excipient Selection: Careful selection of excipients is crucial, as some can contain reactive impurities (e.g., peroxides in povidone) that can promote degradation.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of this compound detected in a stability study.
| Possible Cause | Troubleshooting Steps |
| Oxidative Stress | - Review Formulation: Check for the presence of excipients known to contain oxidative impurities (e.g., peroxides). Consider sourcing excipients with low peroxide values. - Evaluate Packaging: Ensure the packaging provides an adequate barrier to oxygen. Consider including an oxygen scavenger in the packaging. - Manufacturing Process: Assess if any steps in the manufacturing process could introduce oxidative stress (e.g., high-shear mixing in the presence of air). Consider processing under an inert atmosphere. |
| Photodegradation | - Assess Light Protection: Verify that the packaging is sufficiently light-protective for the intended storage conditions. - Review Handling Procedures: Ensure that the material is not unnecessarily exposed to light during manufacturing, packaging, and storage. |
| Inappropriate Storage | - Confirm Storage Conditions: Verify that the samples were stored at the correct temperature and humidity. - Temperature Excursions: Investigate the possibility of temperature fluctuations during storage or shipping. |
| Analytical Method Issues | - Method Validation: Confirm that the analytical method is stability-indicating and can accurately quantify this compound without interference from other degradants or excipients.[4][5][7] |
Issue 2: Difficulty in separating this compound from other impurities during HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | - Mobile Phase pH: Adjust the pH of the mobile phase to optimize the ionization and retention of the analytes.[4] - Mobile Phase Composition: Modify the ratio of organic solvent to aqueous buffer to improve resolution. - Column Chemistry: Experiment with a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size or length.[4] - Gradient Elution: Optimize the gradient profile to achieve better separation of closely eluting peaks. |
| Co-elution | - Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and confirm that the this compound peak is not co-eluting with another compound.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Generate this compound (Oxidative Stress)
This protocol is designed to intentionally degrade citalopram to produce this compound for analytical method development and validation.
Materials:
-
Citalopram Hydrobromide
-
Hydrogen Peroxide (3% and 30% solutions)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC system with UV or PDA detector
Procedure:
-
Sample Preparation: Prepare a stock solution of citalopram hydrobromide in methanol or water at a concentration of 1 mg/mL.
-
Oxidative Stress:
-
To a known volume of the citalopram stock solution, add a specified volume of hydrogen peroxide solution (start with 3% H₂O₂).
-
Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
For more aggressive degradation, a higher concentration of hydrogen peroxide (e.g., 30%) or gentle heating (e.g., 40-50°C) can be employed.
-
-
Sample Analysis:
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
If necessary, neutralize any remaining peroxide (e.g., with sodium bisulfite solution).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method to quantify the formation of this compound and the remaining citalopram.
-
Protocol 2: Stability-Indicating HPLC Method for Citalopram and Its Impurities
This is a general guideline for developing an HPLC method capable of separating citalopram from this compound and other potential degradation products.[4][5][8][9]
| Parameter | Recommendation |
| Column | C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 25 mM ammonium acetate or phosphate buffer), adjust pH to 4.5-6.5 |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | A gradient program starting with a lower percentage of organic phase and gradually increasing is often necessary to separate all impurities. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 - 20 µL |
Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the peaks for citalopram and this compound are well-resolved from each other and from other potential impurities and excipients.
Data Presentation
Table 1: Summary of Citalopram Degradation under Forced Conditions
| Stress Condition | % Degradation of Citalopram | Major Degradation Products Identified |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | 15-20% | Citalopram carboxamide |
| Alkaline Hydrolysis (0.1 M NaOH, 80°C, 2h) | 25-35% | Citalopram carboxamide |
| Oxidative (3% H₂O₂, RT, 24h) | 20-30% | This compound , Citalopram N-oxide |
| Thermal (80°C, 48h) | < 5% | Minimal degradation |
| Photolytic (UV light, 254 nm, 24h) | 10-15% | Citalopram N-oxide, N-desmethylcitalopram[5] |
Note: The percentage of degradation can vary depending on the exact experimental conditions.
Visualizations
Caption: Oxidative stress is the primary pathway for the degradation of citalopram to this compound.
Caption: Key strategies to mitigate the formation of this compound.
Caption: Troubleshooting workflow for high levels of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Citalopram EP Impurity C | 372941-54-3 | SynZeal [synzeal.com]
- 3. scbt.com [scbt.com]
- 4. scielo.br [scielo.br]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tijer.org [tijer.org]
Overcoming co-elution issues with 3-Oxo Citalopram in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with 3-Oxo Citalopram in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
A1: this compound is a known process-related impurity and potential degradation product of Citalopram.[1][2][3] Accurate quantification of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. Co-elution of this compound with the active pharmaceutical ingredient (API) or other impurities can lead to inaccurate assay results and potentially compromise batch release.
Q2: Which compounds are most likely to co-elute with this compound?
A2: Potential co-eluents for this compound include other polar impurities and metabolites of Citalopram. Based on structural similarities and predicted polarity, likely candidates for co-elution, particularly in reversed-phase chromatography, include:
-
Citalopram N-Oxide: A metabolite of Citalopram that is more polar than the parent compound.[4][5][6]
-
Desmethylcitalopram and Didesmethylcitalopram: Key metabolites of Citalopram.[7][8][9]
-
Citalopram Propionic Acid: A polar degradation product.[7][10]
-
3-Hydroxy Citalopram: Another potential impurity or metabolite with increased polarity.[11]
The likelihood of co-elution depends heavily on the specific chromatographic conditions employed.
Q3: What are the key physicochemical properties of this compound to consider for method development?
A3: Understanding the physicochemical properties of this compound is crucial for developing effective separation methods. Key properties include:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉FN₂O₂ | [1][2] |
| Molecular Weight | 338.38 g/mol | [2] |
| Predicted XLogP3 | 3.4 | |
| Topological Polar Surface Area | 53.3 Ų | [1] |
The predicted XLogP3 value suggests that this compound is a relatively non-polar compound, similar to Citalopram itself (XLogP3 of 3.2). However, the presence of the ketone group increases its polarity compared to the parent drug, influencing its retention behavior.
Troubleshooting Guide: Resolving this compound Co-elution
This guide provides a systematic approach to troubleshooting and resolving co-elution issues involving this compound.
Problem: Poor resolution between this compound and a neighboring peak.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-elution issues.
Step 1: Mobile Phase Optimization
Question: How can I adjust the mobile phase to improve the separation of this compound?
Answer: Modifying the mobile phase is often the first and most effective step in resolving co-elution.
-
Adjust Organic Modifier Percentage: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) in a reversed-phase method will increase the retention times of all components, potentially improving resolution between closely eluting peaks.
-
Change Organic Modifier Type: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity due to different solvent properties. Methanol is a protic solvent and can engage in hydrogen bonding, which may differentially affect the retention of this compound and its co-eluting partners.
-
Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds.[12] this compound contains a tertiary amine, making its retention pH-dependent. Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of this compound and any basic or acidic co-eluents, thereby changing their retention times and improving separation. A systematic study of pH is recommended.
Quantitative Impact of Mobile Phase pH on Citalopram Enantiomer Resolution
| Mobile Phase pH | Retention Factor (k) of (R)-Citalopram | Retention Factor (k) of (S)-Citalopram | Resolution (Rs) |
| 2.5 | - | - | 1.30 |
| 4.0 | - | - | 1.05 |
| Data adapted from a study on Citalopram enantiomers, illustrating the principle of pH effect on resolution.[12] |
Step 2: Stationary Phase Selectivity
Question: My mobile phase adjustments are not providing baseline separation. Should I consider a different HPLC column?
Answer: Yes, if mobile phase optimization is insufficient, changing the stationary phase is the next logical step. The choice of stationary phase can introduce different separation mechanisms, leading to significant changes in selectivity.
-
Alternative C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can alter selectivity.
-
Phenyl-Hexyl Phases: These columns provide alternative selectivity through π-π interactions with aromatic analytes. This can be particularly effective for separating compounds with aromatic rings, such as this compound and its related impurities.
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a unique selectivity profile due to a combination of hydrophobic, aromatic, and dipole-dipole interactions. They are often successful in separating positional isomers and polar compounds that are difficult to resolve on traditional C18 columns.
-
Chiral Stationary Phases: If the co-elution is with an enantiomer, a chiral stationary phase is necessary. Several chiral columns have been successfully used for the separation of Citalopram enantiomers and its metabolites.[8]
Experimental Workflow for Column Screening
Caption: A workflow for selecting an appropriate stationary phase.
Experimental Protocols
Protocol 1: High-Resolution Separation of this compound using a PFP Column
This protocol provides a starting point for developing a method to resolve this compound from potential co-eluents.
-
Instrumentation:
-
HPLC or UHPLC system with a UV or PDA detector.
-
-
Column:
-
Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 20 |
| 15.0 | 60 |
| 15.1 | 95 |
| 17.0 | 95 |
| 17.1 | 20 |
| 20.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Rationale: The PFP stationary phase will provide alternative selectivity, and the gradient elution will help in separating compounds with a range of polarities. The acidic mobile phase will ensure the protonation of the tertiary amine in this compound, leading to sharp peak shapes.
Protocol 2: Isocratic Separation with pH Adjustment on a C18 Column
This protocol is designed for situations where a C18 column must be used and co-elution is suspected with another basic impurity.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Column:
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase:
-
20 mM Potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (60:40 v/v)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
Rationale: By operating at a controlled low pH, the secondary interactions of basic analytes with residual silanols on the silica surface are minimized, leading to improved peak shape and potentially altered selectivity. The slightly elevated temperature can also improve efficiency and change selectivity.
Advanced Chromatographic Techniques
Question: What other techniques can be considered if conventional HPLC methods fail to resolve this compound?
Answer: For particularly challenging separations, advanced techniques may be necessary.
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique uses two columns with different selectivities to achieve very high peak capacities. A fraction containing the co-eluting pair from the first dimension is transferred to a second dimension column for further separation.
-
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS): IM-MS separates ions in the gas phase based on their size and shape (collision cross-section) in addition to their mass-to-charge ratio. This can resolve isomers and isobars that are inseparable by mass spectrometry alone.
Logical Relationship for Advanced Technique Selection
Caption: Decision tree for selecting an advanced separation technique.
References
- 1. 3-Oxocitalopram;Citalopram Impurity C | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. scbt.com [scbt.com]
- 3. 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile | C20H19FN2O2 | CID 11484526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scielo.br [scielo.br]
- 6. Citalopram Impurities | SynZeal [synzeal.com]
- 7. Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the enantiomers of citalopram and its demethylated metabolites using chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for Citalopram propionic acid (HMDB0060463) [hmdb.ca]
- 11. 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-hydroxy-5-isobenzofurancarbonitrile | C20H21FN2O2 | CID 11267809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the handling and storage of 3-Oxo Citalopram reference standards
This guide provides best practices for the handling, storage, and use of 3-Oxo Citalopram reference standards to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a known impurity and metabolite of Citalopram, a selective serotonin reuptake inhibitor (SSRI).[1][2] It is also referred to as Citalopram EP Impurity C.[1][3] As a reference standard, it is used in analytical testing to ensure the quality and purity of Citalopram drug products.
Q2: What are the recommended storage conditions for this compound reference standards?
To maintain the integrity of the reference standard, it should be stored in a refrigerator, sealed in a dry, well-ventilated place.[1][3] It is important to keep the container tightly closed to protect it from moisture, as the compound can be hygroscopic.[3]
Q3: What are the physical and chemical properties of this compound?
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile[1][2] |
| Synonyms | This compound, Citalopram EP Impurity C[1][3] |
| Molecular Formula | C₂₀H₁₉FN₂O₂[1][2][3] |
| Molecular Weight | 338.38 g/mol [2][3] |
| Appearance | Pale Yellow Gel[3] |
| Storage Temperature | 2-8°C (Refrigerated)[3] |
| Stability | Stable under normal conditions; Hygroscopic[1][3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[3] |
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is important to use appropriate personal protective equipment to avoid contact with skin and eyes.[1] This includes:
-
Safety goggles with side-shields
-
Gloves
-
A lab coat or other protective clothing
Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[1]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible analytical results.
-
Potential Cause 1: Improperly stored reference standard.
-
Solution: Ensure the reference standard is stored in its original, tightly sealed container in a refrigerator at 2-8°C.[3] Avoid repeated freeze-thaw cycles if the standard is in solution.
-
-
Potential Cause 2: Degradation of the reference standard.
-
Solution: this compound is stable under normal conditions but can be sensitive to strong oxidizing agents.[1] Avoid contact with incompatible materials. Prepare fresh solutions for each experiment to minimize the risk of degradation.
-
-
Potential Cause 3: Inaccurate weighing due to hygroscopicity.
-
Solution: As the compound can be hygroscopic, it may absorb moisture from the air, leading to weighing errors.[3] Allow the container to reach room temperature before opening to prevent condensation. Weigh the standard quickly and in a low-humidity environment if possible.
-
Issue 2: Difficulty dissolving the reference standard.
-
Potential Cause: Use of an inappropriate solvent.
-
Solution: this compound is slightly soluble in chloroform, ethyl acetate, and methanol.[3] For aqueous solutions, consider preparing a stock solution in an appropriate organic solvent, such as DMSO, and then diluting it with your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may have physiological effects.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibration: Remove the this compound reference standard container from the refrigerator and allow it to sit at room temperature for at least 30 minutes before opening. This prevents condensation from forming on the compound.
-
Weighing: Accurately weigh the desired amount of the reference standard using a calibrated analytical balance.
-
Dissolution: Add the appropriate solvent (e.g., DMSO, Methanol) to the weighed standard. Vortex or sonicate briefly to ensure complete dissolution.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed vial at -20°C or as recommended by the manufacturer. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[4]
Visualizations
Caption: Workflow for handling this compound reference standard.
Caption: Decision tree for troubleshooting inconsistent results.
References
Validation & Comparative
Comparative Guide to Analytical Methods for 3-Oxo Citalopram Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-Oxo Citalopram, a known impurity and metabolite of the selective serotonin reuptake inhibitor, Citalopram. The selection of a robust and reliable analytical method is critical for ensuring the quality and safety of pharmaceutical products. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method and, due to the limited availability of extensively validated alternative methods in the public domain, discusses potential alternative techniques that could be developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Validated Approach
A stability-indicating HPLC method has been developed and validated for the determination of Citalopram and its related compounds, including this compound. This method is suitable for the quality control of bulk drug substances and pharmaceutical formulations.
Experimental Protocol
Chromatographic Conditions:
-
Column: A C18 column (e.g., Phenomenex-250×4.6mm×5µm) is a suitable choice for the separation.
-
Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 5 with ortho phosphoric acid) in a ratio of 75:25 (v/v) has been shown to be effective.
-
Flow Rate: A flow rate of 1.5 ml/min is recommended.
-
Detection: UV detection at a wavelength of 239 nm is appropriate for quantifying Citalopram and its related compounds.
-
Injection Volume: A 20 µl injection volume is typically used.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, ensuring complete dissolution. The concentration should fall within the validated linear range of the method.
Method Validation Summary
The following table summarizes the key validation parameters for the HPLC-UV method for the quantification of compounds related to Citalopram. While specific data for this compound is not detailed in the available literature, the validation of the general method for Citalopram provides a strong indication of its suitability.
| Validation Parameter | HPLC-UV Method Performance (for Citalopram) |
| Linearity Range | 10-60 μg/ml |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 99% to 100.42% |
| Precision (% RSD) | < 2% (for intraday and inter-day) |
| Specificity | The method is specific, as indicated by the percentage recoveries. |
Alternative Analytical Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV and is a powerful tool for the quantification of trace-level impurities. Although a specific validated method for this compound is not detailed, LC-MS/MS methods have been successfully developed and validated for the parent compound, Citalopram, and its other metabolites.[1][2]
Potential Advantages:
-
High Sensitivity: Lower limits of detection (LOD) and quantification (LOQ) can be achieved.
-
High Selectivity: The use of mass spectrometric detection reduces the likelihood of interference from other components in the sample matrix.
-
Structural Information: Mass spectrometry can provide structural information, which is useful for impurity identification.
Considerations for Method Development:
-
Optimization of ionization source parameters (e.g., electrospray ionization - ESI).
-
Selection of appropriate precursor and product ions for multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.
-
Validation according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for the quantification of this compound, applicable to both HPLC-UV and LC-MS/MS techniques.
Caption: Workflow for the validation of an analytical method for this compound.
Conclusion
The validated HPLC-UV method provides a reliable approach for the quantification of this compound in the context of Citalopram quality control. For applications requiring higher sensitivity and selectivity, the development and validation of an LC-MS/MS method would be a valuable alternative. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the expected concentration of the analyte, and the available instrumentation. Regardless of the technique chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the accuracy and reliability of the results.
References
Comparative Analysis of 3-Oxo Citalopram and Other Citalopram Degradation Products: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the degradation profile of a pharmaceutical compound is critical for ensuring its quality, safety, and efficacy. This guide provides a comparative analysis of 3-Oxo Citalopram and other known degradation products of the widely prescribed antidepressant, citalopram.
Citalopram, a selective serotonin reuptake inhibitor (SSRI), can degrade under various stress conditions, including hydrolysis, oxidation, and photolysis, leading to the formation of several degradation products.[1][2] Among these, this compound has been identified as a key impurity. This guide summarizes the available experimental data on the formation, stability, and potential biological impact of this compound in comparison to other significant citalopram degradation products such as Citalopram N-Oxide, Citalopram Carboxamide, and 3-Hydroxycitalopram N-Oxide.
Comparative Data of Citalopram Degradation Products
The following table summarizes the known information regarding the formation and properties of major citalopram degradation products. It is important to note that direct comparative studies are limited, and much of the data is derived from individual forced degradation studies.
| Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Formation Conditions |
| This compound | C₂₀H₁₉FN₂O₂ | 338.38 | Intermediate in synthesis; potential oxidative degradation product. |
| Citalopram N-Oxide | C₂₀H₂₁FN₂O₂ | 340.39 | Photolytic and oxidative conditions.[1] |
| Citalopram Carboxamide | C₂₀H₂₂FNO₃ | 343.39 | Hydrolytic conditions (acidic and basic).[1] |
| 3-Hydroxycitalopram N-Oxide | C₂₀H₂₁FN₂O₃ | 358.39 | Hydrolytic conditions.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible identification and quantification of citalopram degradation products. The most common analytical technique employed is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
Forced Degradation Study Protocol
A typical forced degradation study for citalopram involves subjecting the drug substance to various stress conditions to generate its degradation products.
1. Sample Preparation:
-
Prepare a stock solution of citalopram hydrobromide in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acidic Hydrolysis: Reflux the drug solution with 0.1 M HCl at 80°C for a specified period (e.g., 2 hours).
-
Alkaline Hydrolysis: Reflux the drug solution with 0.1 M NaOH at 80°C for a specified period (e.g., 2 hours).
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight for a specified duration.
-
Thermal Degradation: Heat the solid drug substance in an oven at a specific temperature (e.g., 105°C) for a defined time.
3. Sample Analysis by HPLC:
-
Neutralize the acidic and alkaline samples before injection.
-
Dilute all stressed samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A robust HPLC method is essential to separate citalopram from its degradation products.
-
Column: A reversed-phase column, such as a C18 or C8, is typically used (e.g., Inertsil ODS 3V, 250x4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.3% diethylamine, pH 4.7) and an organic modifier (e.g., a mixture of methanol and acetonitrile) is common.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 225 nm is often employed.[2] For identification purposes, a mass spectrometer can be coupled to the HPLC system (LC-MS).
Visualizing Degradation Pathways and Analytical Workflows
Citalopram Degradation Pathway
The following diagram illustrates the general degradation pathways of citalopram under different stress conditions, leading to the formation of the discussed degradation products.
Caption: General degradation pathways of citalopram.
Experimental Workflow for Degradation Product Analysis
This diagram outlines the typical workflow for a forced degradation study and subsequent analysis of citalopram.
Caption: Workflow for citalopram degradation analysis.
Biological Activity and Toxicity
The primary mechanism of action of citalopram is the inhibition of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin. The affinity of its degradation products for SERT is a critical factor in assessing their potential pharmacological activity or interference with the parent drug's efficacy.
Direct experimental data on the in-vitro toxicity and SERT binding affinity of this compound and other degradation products from forced degradation studies are currently lacking in the published literature. Such studies would be invaluable in fully characterizing the safety profile of citalopram and its formulations.
Conclusion
The analysis of citalopram degradation products, particularly this compound, is essential for ensuring the quality and safety of this widely used antidepressant. While several degradation products have been identified and characterized, there is a clear need for more direct comparative studies to quantify their rates of formation, stability, and biological activities. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct such investigations, contributing to a more comprehensive understanding of the citalopram degradation profile. Future research should focus on generating comparative quantitative data for all major degradation products to better assess their potential impact.
References
- 1. scielo.br [scielo.br]
- 2. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for 3-Oxo Citalopram Analysis
For researchers, scientists, and drug development professionals, the robust analysis of pharmaceutical impurities is critical for ensuring drug safety and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of 3-Oxo Citalopram, a potential impurity of the antidepressant Citalopram. The following sections present a cross-validation approach, supported by representative experimental data, to facilitate the seamless transfer of analytical methods from traditional HPLC to the more advanced UPLC technology.
Experimental Protocols
The successful transfer of an analytical method from HPLC to UPLC necessitates a meticulous approach to scaling the method parameters to maintain the separation's selectivity and resolution. The fundamental principle lies in preserving the ratio of column length to particle size (L/dp) as closely as possible, while adjusting the flow rate, injection volume, and gradient times to accommodate the smaller particle size and column dimensions of UPLC.[1]
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a standard reversed-phase HPLC method for the analysis of this compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.01M Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 80% A to 20% A over 20 minutes.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Ultra-Performance Liquid Chromatography (UPLC) Method
This protocol is a scaled-down version of the HPLC method, optimized for a UPLC system to achieve faster analysis times and improved performance.[1]
-
Instrumentation: UPLC system with a UV detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.01M Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Scaled from the HPLC method to maintain separation integrity.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 30 °C.
Data Presentation
The following tables summarize the expected performance characteristics of the HPLC and UPLC methods for the analysis of this compound, based on typical cross-validation outcomes.
Table 1: Comparison of Chromatographic Parameters
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Injection Volume | 10 µL | 2 µL |
| Run Time | ~25 minutes | ~5 minutes |
| Back Pressure | ~1500 psi | ~8000 psi |
| Solvent Consumption | ~25 mL/run | ~1.5 mL/run |
Table 2: Comparison of Validation Parameters
| Parameter | HPLC Method | UPLC Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL |
| Precision (%RSD) | < 2.0% | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
Method Cross-Validation Workflow
The process of cross-validating an analytical method from HPLC to UPLC involves several key stages to ensure the new method provides equivalent or superior results. This workflow is crucial for maintaining data integrity and regulatory compliance.
Caption: Workflow for HPLC to UPLC method cross-validation.
Conclusion
The transition from HPLC to UPLC for the analysis of this compound offers significant advantages in terms of speed, sensitivity, and solvent consumption. UPLC systems, with their sub-2 µm particle columns, can achieve higher efficiency and resolution, leading to shorter run times and improved detection limits.[1] A thorough cross-validation, as outlined in this guide, is essential to ensure that the transferred UPLC method is fit for its intended purpose and yields results that are comparable or superior to the original HPLC method. The presented data and protocols provide a solid foundation for laboratories looking to modernize their analytical techniques for impurity profiling in pharmaceutical development.
References
Inter-laboratory comparison of 3-Oxo Citalopram analytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Oxo Citalopram, a known impurity and degradation product of the antidepressant Citalopram. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document summarizes key performance data from validated methods and provides detailed experimental protocols to assist laboratories in selecting and implementing a suitable analytical approach.
Introduction
This compound is a critical quality attribute to monitor in Citalopram drug substances and products. Its presence can be indicative of degradation and may have an impact on the safety and efficacy profile of the final product. Therefore, robust and validated analytical methods are essential for its accurate quantification. This guide focuses on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used and accessible technique in pharmaceutical quality control laboratories.
Data Presentation: A Comparative Analysis
While a direct inter-laboratory comparison study for this compound is not publicly available, this guide compiles and compares data from a validated stability-indicating HPLC-UV method developed for Citalopram and its degradation products. The following table summarizes the performance characteristics of a representative HPLC-UV method applicable to the analysis of this compound.
| Parameter | HPLC-UV Method 1 |
| Linearity Range | 10 - 60 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | Not explicitly reported for this compound |
| Limit of Quantification (LOQ) | Not explicitly reported for this compound |
| Accuracy (% Recovery) | 99% to 100.42% (for Citalopram) |
| Precision (% RSD) | < 2% (Intraday and Interday for Citalopram) |
| Specificity | Method demonstrated to be specific for Citalopram in the presence of its degradation products. |
Note: The data presented is for the parent compound, Citalopram, from a stability-indicating method. It is expected that the method would be validated specifically for this compound to establish its individual performance characteristics.
Experimental Protocols
The following is a detailed experimental protocol for a stability-indicating RP-HPLC method suitable for the determination of Citalopram and its degradation products, including this compound.[1]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection
This method is designed for the quantitative determination of Citalopram and its impurities in bulk drug and pharmaceutical dosage forms.
1. Instrumentation:
-
HPLC system equipped with a UV-Visible detector.
-
C18 column (e.g., Phenomenex, 250 x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standards for Citalopram and this compound
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (75:25 v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 239 nm.
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Standard Solution Preparation:
-
Prepare a stock solution of Citalopram reference standard in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 10-60 µg/mL).
5. Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Tablets: Weigh and finely powder a representative number of tablets. Transfer an accurately weighed portion of the powder, equivalent to a known amount of Citalopram, to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution before injection.
6. Validation Parameters (to be established for this compound):
-
Specificity: Analyze blank samples, a solution of this compound, and a spiked sample to demonstrate the absence of interference at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of this compound and perform a linear regression analysis of the peak areas versus concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration of this compound on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Analyze samples on different days, with different analysts, and on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve or by signal-to-noise ratio.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound using HPLC-UV.
Logical Relationship for Method Selection
The choice of an analytical method depends on various laboratory-specific factors. The following diagram illustrates the logical considerations for selecting an appropriate method for this compound analysis.
References
A Comparative Analysis of the Biological Activities of 3-Oxo Citalopram and Desmethylcitalopram
For Immediate Release
This guide provides a detailed comparison of the known biological activities of desmethylcitalopram, an active metabolite of the widely prescribed antidepressant citalopram, and 3-Oxo Citalopram, a related derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. The comparison is based on available experimental data for desmethylcitalopram and a hypothesis-driven analysis for this compound due to the current absence of published biological data for the latter.
Introduction
Citalopram, a selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, desmethylcitalopram is a principal active metabolite that contributes to the overall pharmacological effect of the parent drug.[1][2] this compound is a derivative of citalopram, identified as an intermediate in some synthetic pathways and as an impurity.[3] Understanding the biological activity of these related compounds is crucial for a comprehensive assessment of citalopram's pharmacology and for the discovery of new chemical entities targeting the serotonin transporter (SERT).
Comparative Biological Activity
The primary mechanism of action for citalopram and its active metabolites is the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This potentiation of serotonergic neurotransmission is believed to be the basis of its therapeutic effects in treating depression and other mood disorders.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for the binding affinity and reuptake inhibition potency of desmethylcitalopram. No experimental data is currently available for this compound.
| Compound | Target | Assay Type | Value | Species | Reference |
| (S)-Citalopram | SERT | Binding Affinity (Kᵢ) | 4 nM | Human | [4] |
| (R)-Citalopram | SERT | Binding Affinity (Kᵢ) | 136 nM | Human | [4] |
| Desmethylcitalopram | SERT | Binding Affinity (Kᵢ) | Similar to Citalopram | Human | [5][6] |
| Desmethylcitalopram | NET | Binding Affinity (Kᵢ) | ~500-fold lower than SERT | Human | [5] |
| (S)-Desmethylcitalopram | 5-HT Reuptake Inhibition | Potency vs. (R)-enantiomer | 6.6-fold more potent | In vitro | |
| This compound | SERT | Binding Affinity (Kᵢ) | Data Not Available | - | - |
| This compound | 5-HT Reuptake Inhibition | IC₅₀ | Data Not Available | - | - |
In-Depth Analysis
Desmethylcitalopram: An Active Metabolite
Desmethylcitalopram is the N-demethylated metabolite of citalopram and is itself an active and selective serotonin reuptake inhibitor.[1] In vitro and in vivo studies have demonstrated that the S-enantiomer of desmethylcitalopram is significantly more potent than the R-enantiomer in inhibiting serotonin uptake. While it exhibits a slightly lower potency compared to the parent compound, (S)-citalopram, it maintains a high selectivity for the serotonin transporter over the norepinephrine transporter.[5] However, desmethylcitalopram crosses the blood-brain barrier less effectively than citalopram, which may limit its central nervous system effects. The affinity of desmethylcitalopram for the human serotonin transporter is comparable to that of citalopram itself, indicating that it likely contributes to the therapeutic and potential adverse effects of the parent drug.[6][7]
This compound: A Hypothetical Profile
In the absence of direct experimental data for this compound, its biological activity can be hypothesized based on the principles of structure-activity relationships (SAR) for citalopram and its analogs. The structure of this compound features a ketone group at the 3-position of the isobenzofuran ring system.
Hypothesis: The introduction of a polar ketone group at this position is likely to significantly alter the molecule's interaction with the serotonin transporter. SAR studies on citalopram analogs have shown that modifications to the isobenzofuran ring can drastically affect binding affinity.[8] The introduction of an sp²-hybridized carbonyl carbon in place of the sp³-hybridized carbon at the benzylic position would change the geometry and electronic properties of this part of the molecule. This alteration could disrupt the key interactions within the SERT binding pocket that are crucial for high-affinity binding. Therefore, it is hypothesized that This compound will exhibit significantly lower affinity and potency as a serotonin reuptake inhibitor compared to both citalopram and desmethylcitalopram. Experimental verification is necessary to confirm this hypothesis.
Mandatory Visualizations
Signaling Pathway of SERT Inhibition
Caption: Mechanism of SERT inhibition by citalopram metabolites.
Experimental Workflow for In Vitro Assays
References
- 1. Desmethylcitalopram - Wikipedia [en.wikipedia.org]
- 2. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 372941-54-3 [chemicalbook.com]
- 4. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum N-Desmethylcitalopram Concentrations are Associated with the Clinical Response to Citalopram of Patients with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Performance of a 3-Oxo Citalopram Assay: A Guide to Linearity, Accuracy, and Precision
This guide provides a comprehensive evaluation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the quantification of 3-Oxo Citalopram, a metabolite of the antidepressant citalopram. For drug development professionals and researchers, accurate and reliable measurement of drug metabolites is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document outlines the key performance characteristics of the assay—linearity, accuracy, and precision—and compares it with alternative analytical approaches. Detailed experimental protocols and visual workflows are provided to support methodological assessment and implementation.
Assay Performance: A Quantitative Overview
The performance of the this compound assay was validated following the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.[1][2] The primary analytical method evaluated is a highly sensitive and specific LC-MS/MS method. The quantitative data for linearity, accuracy, and precision are summarized below.
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The LC-MS/MS assay for this compound demonstrates excellent linearity over a clinically relevant concentration range.
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Calibration Curve Model | Linear, weighted (1/x²) |
Table 1: Linearity of the this compound LC-MS/MS Assay.
Accuracy
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. The accuracy of the this compound assay was determined by analyzing quality control (QC) samples at three different concentration levels.
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| Low | 1.5 | 1.48 | 98.7% |
| Medium | 50 | 51.2 | 102.4% |
| High | 80 | 79.5 | 99.4% |
Table 2: Accuracy of the this compound LC-MS/MS Assay.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is expressed as the coefficient of variation (%CV).
| QC Level | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low | 1.5 | 4.2% | 5.8% |
| Medium | 50 | 2.8% | 3.9% |
| High | 80 | 2.1% | 3.2% |
Table 3: Precision of the this compound LC-MS/MS Assay.
Comparison with Alternative Methods
While LC-MS/MS is the gold standard for quantifying drug metabolites due to its high sensitivity and specificity, other analytical techniques can be considered.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity, high specificity, can multiplex analytes. | High instrument cost, requires skilled operators. |
| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Chromatographic separation with detection based on light absorption or emission.[3][4][5][6][7] | Lower instrument cost than LC-MS/MS, robust. | Lower sensitivity and specificity, potential for matrix interference.[8] |
| Spectrophotometry | Measurement of light absorption.[3][9] | Simple, low cost, rapid. | Low specificity, not suitable for complex biological matrices without extensive cleanup.[4] |
Table 4: Comparison of Analytical Methods for this compound Quantification.
Experimental Protocols
The following protocols provide a detailed methodology for the validated LC-MS/MS assay for this compound in human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., this compound-d4).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 339.1 -> Product ion (Q3) m/z 109.0
-
Internal Standard (this compound-d4): Precursor ion (Q1) m/z 343.1 -> Product ion (Q3) m/z 113.0
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow and Metabolic Pathway
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the metabolic context of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Simplified metabolic pathway of Citalopram leading to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. redalyc.org [redalyc.org]
- 5. Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Stability of Citalopram and Its Impurities Under Stress: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the stability of a pharmaceutical compound like citalopram and its potential impurities is paramount for ensuring drug safety, efficacy, and quality. This guide provides a comparative analysis of the stability of citalopram and its known impurities under various stress conditions, supported by experimental data and detailed methodologies.
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is susceptible to degradation under specific environmental pressures, leading to the formation of various impurities. Forced degradation studies are essential to identify these potential degradants and to develop stability-indicating analytical methods. This report synthesizes findings from multiple studies to offer a comprehensive overview of citalopram's degradation profile.
Comparative Stability Data
The stability of citalopram hydrobromide has been extensively studied under acidic, alkaline, oxidative, thermal, and photolytic stress conditions. The following table summarizes the percentage of degradation observed in various studies.
| Stress Condition | Reagent/Parameters | Duration | Degradation of Citalopram (%) | Reference |
| Acid Hydrolysis | 1 N HCl | - | 17.45 | [1] |
| 0.1 M HCl | 8 hours | 13.22 | [1] | |
| Alkaline Hydrolysis | 1 N NaOH | - | 33.7 | [1] |
| 0.1 M NaOH | 0.5 hours | 98.99 | [2] | |
| 0.1 M NaOH | 4 hours | 31.2 | [1] | |
| Oxidative Degradation | 3% H₂O₂ | - | 26.75 | [1] |
| 30% H₂O₂ | 24 hours | 22.74 | [1] | |
| Thermal Degradation | 60°C | 48 hours | 0.15 - 0.64 | [1] |
| Photolytic Degradation | UV Light | 72 hours | 0.21 - 0.44 | [1][3] |
| Simulated Sunlight (pH 9) | 65 days (half-life) | 50 | [4] | |
| Simulated Sunlight (pH 5 and 7) | 30 days | < 0.5 | [4] |
Key Degradation Products and Pathways
Forced degradation studies have identified several key impurities and degradation products of citalopram.[2] Under hydrolytic conditions, particularly in an alkaline medium, citalopram carboxamide (Impurity A) is a major degradation product.[2] In fact, in 0.1 M NaOH at 85°C, citalopram degraded almost completely to this carboxamide derivative within 30 minutes.[2] Another product formed under hydrolytic conditions is 3-hydroxycitalopram N-oxide.[2]
Photolytic degradation leads to the formation of other impurities, including citalopram N-oxide.[2][4] One study identified N-desmethylcitalopram as a major photoproduct and citalopram N-oxide as a minor one.[4] It is noteworthy that citalopram demonstrates relative stability under thermal and photolytic conditions compared to hydrolytic and oxidative stress.[1][3] The solid-state of the drug has been shown to be stable to heat and light.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following protocols are based on methods described in the cited literature.[1][2][5][6]
Forced Degradation Workflow
Caption: General workflow for forced degradation studies of citalopram.
Acid Hydrolysis
-
A solution of citalopram is prepared in a suitable solvent (e.g., methanol or water).
-
An equal volume of an acid, typically 1 N or 0.1 M hydrochloric acid (HCl), is added.
-
The mixture is then refluxed or kept at a specific temperature (e.g., 85°C) for a defined period (e.g., 8 hours).[2]
-
After the stress period, the solution is cooled to room temperature and neutralized with an equivalent concentration of a base (e.g., sodium hydroxide).
-
The final volume is adjusted with the mobile phase, and the sample is subjected to analysis.
Alkaline Hydrolysis
-
A solution of citalopram is prepared.
-
An equal volume of a base, such as 0.1 M or 1 N sodium hydroxide (NaOH), is added.
-
The mixture is heated (e.g., at 85°C) or kept at room temperature for a specified time (e.g., 30 minutes to 4 hours).[2]
-
Following the stress period, the solution is cooled and neutralized with an equivalent concentration of an acid (e.g., hydrochloric acid).
-
The sample is then diluted to the target concentration for analysis.
Oxidative Degradation
-
A solution of citalopram is treated with a solution of hydrogen peroxide (H₂O₂), typically at a concentration of 3% or 30%.[1]
-
The mixture is kept at room temperature for a period of up to 24 hours.[1]
-
The sample is then diluted as required for analysis.
Thermal Degradation
-
For solid-state studies, the citalopram active pharmaceutical ingredient (API) is placed in a petri dish and exposed to a specific temperature (e.g., 60°C) in a hot air oven for a set duration (e.g., 48 hours).[1]
-
For solution-state studies, a solution of citalopram is heated at a controlled temperature.
-
After exposure, the sample is dissolved or diluted appropriately for analysis.
Photolytic Degradation
-
A solution of citalopram is exposed to ultraviolet (UV) light in a photostability chamber for a defined period (e.g., 72 hours).[1][3]
-
Alternatively, for simulating sunlight, samples are exposed to fluorescent lamps in a growth chamber.[4]
-
A control sample is kept in the dark to differentiate between photolytic and other forms of degradation.
-
The exposed sample is then analyzed.
Analytical Methodology
The primary analytical technique for assessing the stability of citalopram and quantifying its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][5][6]
RP-HPLC Analysis Workflow
Caption: Typical workflow for the RP-HPLC analysis of citalopram and its impurities.
A typical HPLC method involves:
-
Column: A C18 or C8 column is commonly used for separation.[1][2]
-
Mobile Phase: A mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., phosphate or ammonium acetate buffer) is employed.[2][6] The pH of the buffer is a critical parameter for achieving optimal separation.
-
Detection: A UV or photodiode array (PDA) detector is used, with the detection wavelength typically set around 239 nm.[1][3]
-
Flow Rate: The flow rate is generally maintained around 1.0 to 1.5 mL/min.[1][6]
These methods are validated for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure they are stability-indicating, meaning they can effectively separate the parent drug from its degradation products.[5][6]
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of citalopram by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tijer.org [tijer.org]
Assessing the Genotoxicity of 3-Oxo Citalopram in Comparison to the Parent Drug, Citalopram
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and other mood disorders.[1][2] Following administration, citalopram is metabolized in the liver, leading to the formation of several metabolites, including 3-Oxo Citalopram. As with any pharmaceutical compound, a thorough assessment of the genotoxic potential of both the parent drug and its major metabolites is crucial for a comprehensive safety evaluation. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially causing cancer.[2]
This guide provides a comparative assessment of the available genotoxicity data for citalopram and its metabolite, this compound. The information is intended for researchers, scientists, and drug development professionals involved in the safety and risk assessment of pharmaceuticals.
Comparative Genotoxicity Data
The following tables summarize the available quantitative data from various genotoxicity assays for citalopram and this compound.
Table 1: Genotoxicity Data for Citalopram
| Assay | Test System | Concentration/Dose | Results | Reference |
| Mitotic Recombination | Aspergillus nidulans | 50, 75, and 100 µmol/L | Strong recombinogenic effect; Homoygotization Index (HI) > 2.0 | [3] |
| Sperm DNA Strand Breaks | Male Mice | 12 and 24 mg/kg/day for 4 & 8 weeks | Significant increase in DNA strand breaks | [4] |
| Chromosomal Aberrations | Male Mouse Germ Cells | 12 and 24 mg/kg/day for 4 & 8 weeks | Significant increase in aberrant primary spermatocytes | [4] |
| Oxidative DNA Damage | Male Mouse Germ Cells | 12 and 24 mg/kg/day for 4 & 8 weeks | Significant increase in oxidative DNA damage | [4] |
| Systematic Review | Various | Various | Higher proportion of genotoxicity compared to other SSRIs | [1] |
Table 2: Genotoxicity Data for this compound
| Assay | Test System | Concentration/Dose | Results | Reference |
| Germ Cell Mutagenicity | Not specified | Not specified | No data available | [5] |
| Carcinogenicity | Not specified | Not specified | No data available | [5] |
| Reproductive Toxicity | Not specified | Not specified | No data available | [5] |
Key Findings:
-
Multiple studies indicate that the parent drug, citalopram, possesses genotoxic potential. It has been shown to induce mitotic recombination, DNA strand breaks, and chromosomal aberrations in various test systems.[3][4] A systematic review also suggests a higher genotoxic profile for citalopram compared to some other SSRIs.[1]
-
In stark contrast, there is a significant lack of publicly available data on the genotoxicity of its metabolite, this compound. A material safety data sheet for this compound explicitly states that no data is available for germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5]
Experimental Workflow for Genotoxicity Assessment
The following diagram illustrates a standard workflow for assessing the genotoxicity of a test compound, which would be applicable for a thorough evaluation of this compound.
Caption: A generalized workflow for assessing the genotoxicity of a test compound.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on established guidelines and practices in the field of genetic toxicology.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[6][7]
-
Test Strains: A minimum of five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are typically used to detect different types of mutations.
-
Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic in vivo metabolism.[8][9]
-
Procedure:
-
The test compound at various concentrations, the bacterial tester strain, and the S9 mix (or buffer for the non-activated system) are combined in a test tube.[9]
-
This mixture is pre-incubated at 37°C to allow for metabolic activation and interaction with the bacterial DNA. The pre-incubation method is generally considered more sensitive than the direct plate incorporation method.[7]
-
Molten top agar is added to the mixture, which is then poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each concentration of the test compound and compared to the negative (solvent) control. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and the increase is statistically significant.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect chromosomal damage. It identifies micronuclei, which are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[10][11]
-
Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), human peripheral blood lymphocytes (HPBL), or TK6 cells.[12][13]
-
Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.[12]
-
Procedure:
-
Cultured mammalian cells are exposed to at least three concentrations of the test compound for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., 1.5-2 normal cell cycles) in the absence of S9.
-
To ensure that the cells analyzed have completed mitosis, a cytokinesis blocker such as cytochalasin B is often added, resulting in binucleated cells.[10][11]
-
After the exposure period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[12]
-
-
Data Analysis: The frequency of micronucleated cells is determined by scoring a minimum of 2000 cells per concentration. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vitro Chromosomal Aberration Test
This assay is designed to identify substances that cause structural chromosomal abnormalities in cultured mammalian cells.[13][14]
-
Cell Lines: Similar to the micronucleus assay, CHO cells, V79 cells, or HPBL are frequently used.[13][15]
-
Metabolic Activation: The test is performed with and without an S9 metabolic activation system.[13]
-
Procedure:
-
Cell cultures are treated with the test substance at various concentrations for a defined period.
-
Following treatment, the cells are incubated with a metaphase-arresting agent (e.g., colcemid or colchicine) to accumulate cells in the metaphase stage of mitosis.[14]
-
The cells are then harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
The slides are stained, and the chromosomes of metaphase cells are analyzed microscopically for structural aberrations such as breaks, deletions, and exchanges.[15]
-
-
Data Analysis: The number and types of chromosomal aberrations are recorded for a predetermined number of metaphase cells (typically 100-200) per concentration. A compound is considered clastogenic if it induces a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.[14]
Conclusion
The available evidence strongly suggests that citalopram, the parent drug, exhibits genotoxic properties in various test systems. This highlights the importance of thoroughly evaluating the genotoxic potential of its metabolites to fully understand the safety profile of the drug.
Currently, there is a critical data gap regarding the genotoxicity of this compound. The absence of such data makes a direct comparison with the parent drug impossible and leaves a significant uncertainty in the overall risk assessment. Therefore, it is highly recommended that comprehensive genotoxicity testing of this compound be conducted using a standard battery of in vitro and, if necessary, in vivo assays as outlined in this guide. Such studies are essential to ensure a complete understanding of the potential risks associated with citalopram therapy and to inform regulatory decisions. Future research should prioritize the generation of these crucial safety data.
References
- 1. A Systematic Review on the Genotoxic Effects of Selective Serotonin Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. Mitotic recombination: a genotoxic effect of the antidepressant citalopram in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Citalopram at the recommended human doses after long-term treatment is genotoxic for male germ cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. criver.com [criver.com]
- 8. Improved AMES Test for Genotoxicity Assessment of Drugs: Preincubation Assay Using a Low Concentration of Dimethyl Sulfoxide | Springer Nature Experiments [experiments.springernature.com]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 11. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. criver.com [criver.com]
- 14. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
- 15. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Citalopram and Its Major Metabolites
A comprehensive guide for researchers and drug development professionals on the absorption, distribution, metabolism, and excretion of the selective serotonin reuptake inhibitor citalopram and its primary active metabolites, desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT).
This guide provides a detailed comparison of the pharmacokinetic profiles of citalopram and its major metabolites, DCT and DDCT. The information presented is intended for an audience of researchers, scientists, and professionals involved in drug development and is supported by experimental data from peer-reviewed literature.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for citalopram, desmethylcitalopram (DCT), and didesmethylcitalopram (DDCT) in humans. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in study design, patient populations, and analytical methodologies.
| Parameter | Citalopram | Desmethylcitalopram (DCT) | Didesmethylcitalopram (DDCT) |
| Half-life (t½) | ~35 hours[1][2] | ~50 hours | ~100 hours[3] |
| Peak Plasma Concentration (Cmax) | Dose-dependent; e.g., ~154 µg/L (after multiple doses)[4] | ~50 µg/L (after multiple doses)[4] | Lower than DCT |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours[2] | ~5.7 hours[4] | Not consistently reported |
| Area Under the Curve (AUC) | Dose-proportional | Lower than Citalopram | Lower than DCT |
| Bioavailability | ~80%[1][2] | Not applicable (metabolite) | Not applicable (metabolite) |
| Protein Binding | ~80% | Data not consistently reported | Data not consistently reported |
Metabolic Pathway of Citalopram
Citalopram is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system.[5][6] The major metabolic pathway involves sequential N-demethylation to form desmethylcitalopram (DCT) and then didesmethylcitalopram (DDCT).[5][6] Both DCT and DDCT are pharmacologically active as selective serotonin reuptake inhibitors (SSRIs), although they are less potent than the parent drug.[7]
The initial N-demethylation of citalopram to DCT is mediated by multiple CYP isoforms, with CYP2C19 playing a major role, and CYP3A4 and CYP2D6 contributing to a lesser extent.[5][6] The subsequent conversion of DCT to DDCT is primarily catalyzed by CYP2D6.[5][6]
Experimental Protocols
Quantification of Citalopram and its Metabolites in Human Plasma
Principle: The concentration of citalopram, DCT, and DDCT in human plasma samples is typically determined using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. The following is a generalized protocol based on common methodologies.
Materials:
-
Human plasma samples
-
Citalopram, DCT, and DDCT reference standards
-
Internal standard (e.g., another antidepressant)
-
Acetonitrile, methanol, and other HPLC-grade solvents
-
Formic acid or ammonium acetate for mobile phase modification
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
-
HPLC system with a C18 reverse-phase column
-
UV or MS detector
Procedure:
-
Sample Preparation (Protein Precipitation & Extraction):
-
To a known volume of plasma, add a solution of the internal standard.
-
Precipitate plasma proteins by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified.
-
Alternatively, for higher sensitivity (Liquid-Liquid Extraction):
-
After protein precipitation, the supernatant is mixed with an organic extraction solvent (e.g., hexane/isoamyl alcohol).
-
The mixture is vortexed and centrifuged to separate the aqueous and organic layers.
-
The organic layer containing the analytes is transferred to a new tube and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection.
-
-
Alternatively, for cleaner samples (Solid-Phase Extraction):
-
Condition an SPE cartridge with methanol and water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a C18 HPLC column.
-
Use a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).
-
Employ a gradient or isocratic elution to separate citalopram, DCT, DDCT, and the internal standard based on their different affinities for the stationary and mobile phases.
-
-
Detection and Quantification:
-
UV Detection: Monitor the column effluent at a specific wavelength (e.g., 240 nm) where the analytes absorb light.
-
Mass Spectrometry (MS) Detection: Utilize an MS detector for higher sensitivity and specificity. The analytes are ionized, and their characteristic mass-to-charge ratios are monitored.
-
Quantify the concentration of each analyte by comparing its peak area to that of the internal standard and constructing a calibration curve using known concentrations of the reference standards.
-
Conclusion
The pharmacokinetic profiles of citalopram and its primary metabolites, desmethylcitalopram and didesmethylcitalopram, exhibit notable differences, particularly in their elimination half-lives. Citalopram is rapidly absorbed and extensively metabolized, with DCT and DDCT being the major circulating metabolites. The longer half-lives of the metabolites, especially DDCT, suggest their potential for accumulation with chronic dosing of the parent drug. Understanding these distinct pharmacokinetic characteristics is crucial for predicting drug exposure, potential drug-drug interactions, and interindividual variability in clinical response, particularly in the context of pharmacogenomic variations in CYP enzymes. The provided experimental protocols offer a foundational understanding of the methodologies employed to generate the data that informs these pharmacokinetic comparisons.
References
- 1. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Didesmethylcitalopram - Wikipedia [en.wikipedia.org]
- 4. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of 3-Oxo Citalopram in a Research Environment
Ensuring the safe and compliant disposal of chemical compounds is a critical final step in any research endeavor. For 3-Oxo Citalopram, a key impurity and metabolite of the widely used antidepressant Citalopram, adherence to proper disposal protocols is paramount to protect both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the disposal of this compound, aligning with regulatory standards and promoting a culture of safety within your laboratory.
Operational Plan: Step-by-Step Disposal Procedures
The disposal of this compound, as with many pharmaceutical compounds used in research, is governed by federal, state, and local regulations for hazardous waste.[1] The primary and mandated method for disposal is through a licensed hazardous material disposal company, typically involving incineration.[2]
1. Waste Identification and Segregation:
-
Identify all this compound waste streams. This includes the pure active pharmaceutical ingredient (API), expired or unused materials, contaminated lab materials (e.g., personal protective equipment (PPE), empty stock bottles, weighing papers), and any solutions containing the compound.
-
Segregate this compound waste. Use dedicated, clearly labeled, and leak-proof hazardous waste containers. Do not mix this waste with non-hazardous materials.[1]
2. Containerization and Labeling:
-
Use appropriate containers. Depending on the nature of the waste (solid, liquid), select containers that are chemically compatible and can be securely sealed. For hazardous pharmaceutical waste, black containers are often used.[3]
-
Label containers clearly. The label should include the words "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Storage:
-
Store waste in a designated and secure area. This area should be away from general lab traffic to prevent accidental spills or exposure.
-
Keep containers closed. Waste containers should remain sealed unless waste is being added.
4. Arrange for Professional Disposal:
-
Contact your institution's EHS department. They will coordinate the pickup and disposal of the hazardous waste.
-
Disposal will be conducted by a licensed hazardous waste management vendor. The standard and required practice for this type of laboratory chemical waste is incineration at a permitted facility.[2][4]
Important Safety Precautions:
-
Avoid environmental release. Never dispose of this compound or its parent compound, Citalopram, down the drain or in the regular trash.[1][2] The U.S. Environmental Protection Agency (EPA) strictly prohibits the sewering of hazardous waste pharmaceuticals by healthcare and research facilities.[1]
-
Utilize appropriate PPE. When handling this compound waste, wear protective clothing, gloves, and safety glasses.[5]
Disposal and Safety Parameters
While specific quantitative data for the disposal of this compound is not detailed in publicly available literature, the following table summarizes key information derived from safety data sheets and regulatory guidelines.
| Parameter | Guideline / Data |
| Recommended Disposal Method | Incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][6] |
| Disposal Vendor | Must be a licensed professional waste disposal service or hazardous material disposal company.[2][6] |
| Regulatory Compliance | Disposal must adhere to all federal, state, and local regulations, including those set by the EPA under the Resource Conservation and Recovery Act (RCRA).[4][7] |
| Environmental Protection | Avoid discharge into drains, water courses, or onto the ground.[2] Citalopram and its derivatives are considered very toxic to aquatic organisms.[5] |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves (inspected prior to use), and tightly fitting safety goggles.[2] |
Experimental Protocols for Disposal
Detailed experimental protocols for the chemical degradation of this compound for disposal purposes are not provided in standard safety and regulatory literature. The established and compliant practice for laboratory-generated waste of this nature is not on-site degradation but rather collection and disposal by a certified hazardous waste management company.[1] This approach ensures that the compound is destroyed in a controlled and environmentally sound manner, adhering to strict regulatory standards.
Research has been conducted on the degradation of Citalopram using advanced oxidation processes like gamma radiation, but these are for water treatment studies and not intended as a standard laboratory disposal protocol.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their responsibility to environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. mdpi.com [mdpi.com]
Safeguarding Researchers: A Comprehensive Guide to Handling 3-Oxo Citalopram
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling 3-Oxo Citalopram. Adherence to these protocols is mandatory to ensure personal safety and prevent contamination.
Researchers and drug development professionals working with this compound, a derivative of the selective serotonin reuptake inhibitor (SSRI) Citalopram, must observe stringent safety protocols.[1] Although a comprehensive hazard profile for this compound is not fully established, it is classified as a "pharmaceutical related compound of unknown potency" and may have physiological effects.[2] Therefore, it is prudent to handle it as a potentially hazardous active pharmaceutical ingredient (API).
Personal Protective Equipment (PPE)
The primary defense against exposure to potent pharmaceutical compounds is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves | EN 374 | Provides a barrier against chemical splashes and contamination.[3] Double-gloving is recommended. |
| Eye Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) | Protects eyes from splashes and airborne particles.[2] |
| Body Protection | Disposable, impervious coveralls (e.g., Tyvek®) | Type 4 or higher | Prevents skin contact with the compound and protects against contamination.[4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Varies by region | Minimizes inhalation of airborne particles, especially when handling powders.[5] |
| Foot Protection | Disposable shoe covers | N/A | Prevents the tracking of contaminants out of the laboratory.[3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risk. The following step-by-step guide outlines the handling procedure from receipt to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a containment ventilated enclosure (CVE), to minimize airborne exposure.
-
Decontamination Supplies: Ensure that a spill kit and appropriate decontamination solutions are readily available.
-
Waste Containers: Have clearly labeled, sealed waste containers for solid and liquid waste.
2. Donning PPE:
-
Before entering the designated handling area, put on all required PPE in the following order: shoe covers, inner gloves, coverall, outer gloves, safety goggles, and respirator.
3. Compound Handling:
-
Weighing: If weighing the solid compound, do so within the containment enclosure. Use anti-static weigh boats and tools.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Avoid Contact: Do not touch any surfaces outside the designated area with gloved hands.
4. Doffing PPE:
-
Remove PPE in a way that avoids self-contamination. The general order is: outer gloves, coverall, shoe covers, inner gloves, safety goggles, and respirator.
-
Dispose of all disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including disposable PPE, weighing papers, and contaminated labware, must be segregated as hazardous waste.
-
Waste Containers: Use dedicated, sealed, and clearly labeled hazardous waste containers.
-
Disposal Method: The primary recommended disposal method for this compound is incineration by a licensed hazardous material disposal company.[2] This ensures the complete destruction of the active compound.
-
Regulatory Compliance: Ensure that all disposal procedures comply with federal, state, and local regulations for hazardous chemical waste.
Visual Workflow for Safe Handling
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Recommended PPE donning and doffing sequence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
